Ilicicolin C

Catalog No.
S530468
CAS No.
22562-67-0
M.F
C23H31ClO4
M. Wt
406.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ilicicolin C

CAS Number

22562-67-0

Product Name

Ilicicolin C

IUPAC Name

5-chloro-2,4-dihydroxy-6-methyl-3-[(E)-3-methyl-5-[(1S,2R,6R)-1,2,6-trimethyl-3-oxocyclohexyl]pent-2-enyl]benzaldehyde

Molecular Formula

C23H31ClO4

Molecular Weight

406.9 g/mol

InChI

InChI=1S/C23H31ClO4/c1-13(10-11-23(5)14(2)7-9-19(26)16(23)4)6-8-17-21(27)18(12-25)15(3)20(24)22(17)28/h6,12,14,16,27-28H,7-11H2,1-5H3/b13-6+/t14-,16+,23+/m1/s1

InChI Key

IJEHYEVNWOYGMS-WGUBEYSISA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Ilicicolin C; LL-Z 1272delta; LL Z 1272delta; LLZ 1272delta; Ilicicolin C, (+)-; Antibiotic LL-Z 1272delta;

Canonical SMILES

CC1CCC(=O)C(C1(C)CCC(=CCC2=C(C(=C(C(=C2O)Cl)C)C=O)O)C)C

Isomeric SMILES

C[C@@H]1CCC(=O)[C@@H]([C@@]1(C)CC/C(=C/CC2=C(C(=C(C(=C2O)Cl)C)C=O)O)/C)C

The exact mass of the compound Ilicicolin C is 406.1911 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ilicicolin C discovery and source Acremonium sclerotigenum

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols and Workflows

The research on these compounds utilized advanced and rigorous methodologies. The following diagram outlines a generalized experimental workflow for the discovery and characterization of such fungal metabolites, synthesized from the protocols in the search results.

G cluster_1 Structure Elucidation Techniques cluster_2 Biological Assays cluster_3 Mechanistic Studies Start Fungal Cultivation (Acremonium sclerotigenum) A Extraction & Isolation (Chromatography: silica gel, C18, HPLC) Start->A Fermentation B Structure Elucidation A->B Purified Compounds C Biological Evaluation B->C Identified Structures B1 Spectroscopic Analysis (NMR, MS) B->B1 B2 Quantum Chemical Calculations (ECD, Optical Rotation) B->B2 B3 X-ray Diffraction B->B3 D Mechanism of Action Studies C->D Active Compounds C1 Antifungal Assays (MIC, SEM for morphology) C->C1 C2 Cytotoxicity/Proliferation (CellTiter-Glo, Colony Formation) C->C2 D1 Transcriptomics/RNA-seq D->D1 D2 Western Blot Analysis D->D2 D3 Pathway Inhibition (e.g., EZH2, bc1 complex) D->D3

This workflow is supported by the following detailed methodologies from the research:

  • Fungal Cultivation & Compound Production: For ilicicolin A, the fungus was fermented in a nutrient-limited medium containing soluble starch, bacterial peptone, and sea salt in 1L Erlenmeyer flasks at room temperature. [1] For ilicicolin H/K, genetic activation of a silent Biosynthetic Gene Cluster (BGC) was achieved by overexpressing the transcription factor TriliR. [2] [3]
  • Extraction & Isolation: Crude extracts were obtained using organic solvents like ethyl acetate. Purification was achieved through a series of chromatographic techniques, including silica gel, reversed-phase C18, and semi-preparative HPLC. [1] [4]
  • Structure Elucidation: This involved extensive spectroscopic analysis (NMR, MS). The absolute configuration of complex molecules like the acremopyrans was determined using advanced methods like quantum chemical calculations of Electronic Circular Dichroism (ECD) and optical rotation data, supported by X-ray diffraction analysis. [5]
  • Biological Evaluation:
    • Antifungal Activity: Minimum Inhibitory Concentration (MIC) assays were used. For example, activity against Cryptococcus gattii was compared to the standard drug fluconazole. The effect on bacterial morphology was investigated using Scanning Electron Microscopy (SEM). [5]
    • Anticancer/Cytotoxic Activity: Cell viability was measured using assays like CellTiter-Glo, and IC50 values were calculated. Colony formation assays were used to assess long-term proliferative suppression. [1] [4]
  • Mechanism of Action Studies:
    • For ilicicolin A, RNA-sequencing identified the EZH2 pathway as a target. This was followed by Western blot analysis to confirm protein level changes and Chromatin Immunoprecipitation (ChIP) assays to study protein-DNA interactions. [1]
    • Ilicicolin H is a known potent inhibitor of the fungal cytochrome bc1 complex. [2] [3]

Quantitative Data Summary

The following table consolidates key quantitative findings from the biological evaluations, providing clear data for comparison.

Compound Assay / Model Result / Value Control / Benchmark
Acremopyran 11 [5] Antifungal (MIC vs. C. gattii) 2 μg/mL Fluconazole: 8 μg/mL
Acremopyrans 16, 17 [5] Antifungal (MIC vs. C. gattii) 2-8 μg/mL Fluconazole: 8 μg/mL
Acremopyrans 11, 16, 17 [5] Antibacterial (MIC vs. B. subtilis) 16 μg/mL -
Ilicicolin A [1] Cytotoxicity (IC50 in CRPC cells) Low micromolar range (exact values in source) -
Ilicicolin H [2] Antifungal (IC50 vs. C. albicans bc1) 2–3 ng/mL -

References

Ilicicolin C mechanism of action in prostate cancer

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

Ilicicolin C exerts its anti-prostate cancer effects primarily by targeting the PI3K/AKT/mTOR pathway, which is frequently aberrantly activated in prostate cancer and contributes to cell proliferation, survival, and resistance to treatment [1].

The diagram below summarizes the proposed mechanistic pathway of this compound.

G IliC This compound PI3K PI3K IliC->PI3K Inhibits AKT AKT IliC->AKT Inhibits mTOR mTOR IliC->mTOR Inhibits ProSurvival Pro-Survival Signals (Bcl-2, Bcl-xL) IliC->ProSurvival Downregulates Apoptosis Apoptosis Induction IliC->Apoptosis Induces Proliferation Inhibition of Cell Proliferation IliC->Proliferation Causes Migration Inhibition of Cell Migration IliC->Migration Causes Cycle Cell Cycle Arrest IliC->Cycle Induces PI3K->AKT Activates AKT->mTOR Activates AKT->ProSurvival Activates mTOR->ProSurvival Activates ProSurvival->Apoptosis Suppresses

Summary of Experimental Evidence

The anti-cancer effects of this compound have been demonstrated through a series of in vitro and in vivo experiments, with key quantitative findings summarized in the table below.

Experimental Model Key Findings Significance / Quantitative Data
In Vitro (PC-3 cells) [1] Cytotoxic Effect Induced cell death; most significant effect on PC-3 cells.
Inhibition of Proliferation Reduced colony formation capacity of PC-3 cells.
Inhibition of Migration Suppressed migratory ability of PC-3 cells.
Cell Cycle Arrest Blocked cell cycle progression in PC-3 cells.
Apoptosis Induction Promoted programmed cell death in PC-3 cells.
Molecular Interaction [1] Target Binding Directly bound to PI3K/AKT proteins.
Pathway Inhibition Suppressed expression of p-PI3K, p-AKT, and p-mTOR proteins.
In Vivo (Zebrafish Xenograft) [1] Anti-Tumor Activity Suppressed tumor progression in a PC-3 cell xenograft model.

Detailed Experimental Methodologies

For researchers seeking to replicate or build upon these findings, here are the core methodologies used in the key experiments.

  • 1. Cell Viability (MTT) Assay [1]

    • Purpose: To determine the cytotoxic effect and half-maximal inhibitory concentration (IC₅₀) of this compound.
    • Procedure: Plate prostate cancer cells (e.g., PC-3). After 24 hours, treat with serially diluted this compound. Following incubation, add MTT reagent. Measure the luminescence or absorbance to calculate cell viability.
  • 2. Clone Formation Assay [1]

    • Purpose: To assess the long-term proliferative capacity of cells after drug treatment.
    • Procedure: Seed a low density of cells (e.g., 500 cells/well in a 6-well plate). Treat with the compound, changing the medium and compound every 3 days for 10-14 days. Fix and stain colonies with crystal violet, then count.
  • 3. Cell Migration Assay [1]

    • Purpose: To evaluate the inhibitory effect of this compound on cell migration.
    • Procedure: Use real-time cell analysis (RTCA) technology. Seed cells in a specialized plate and monitor cell index continuously. Treat with this compound and track changes in the cell index, which correlates with migratory ability.
  • 4. Flow Cytometry for Cell Cycle and Apoptosis [1]

    • Purpose: To analyze cell cycle distribution and rate of apoptosis.
    • Procedure: Harvest treated and control cells. Fix and stain cells with a DNA-binding dye (e.g., Propidium Iodide) for cell cycle analysis, or with Annexin V/PI for apoptosis detection. Analyze the stained cells using a flow cytometer.
  • 5. Molecular Docking and Surface Plasmon Resonance (SPR) [1]

    • Purpose: To confirm direct binding between this compound and its protein targets (PI3K/AKT).
    • Procedure: Use molecular docking software to simulate the binding interaction. Validate binding affinity experimentally using SPR technology, which measures biomolecular interactions in real-time without labels.
  • 6. Western Blot Analysis [1]

    • Purpose: To detect changes in protein expression and phosphorylation within the PI3K/AKT/mTOR pathway.
    • Procedure: Lyse treated and control cells. Separate proteins by denaturing polyacrylamide gel electrophoresis (SDS-PAGE) and transfer to a membrane. Probe with specific primary antibodies against target proteins (e.g., PI3K, p-AKT, AKT, mTOR) and corresponding secondary antibodies. Detect the signal to compare protein levels.
  • 7. In Vivo Zebrafish Xenograft Model [1]

    • Purpose: To verify the anti-tumor efficacy of this compound in a live organism.
    • Procedure: Implant human prostate cancer cells (PC-3) into zebrafish. Treat the zebrafish with this compound. Monitor and measure tumor growth over time to assess the compound's inhibitory effect.

Research Context and Future Directions

This compound is part of a family of ascochlorin derivatives isolated from the coral-derived fungus Acremonium sclerotigenum GXIMD 02501 [1]. Another derivative, Ilicicolin A, has been shown to inhibit prostate cancer progression by suppressing a different target, the EZH2 signaling pathway, and can enhance the efficacy of the anti-androgen drug enzalutamide [2] [3]. This suggests that the ilicicolin family contains multiple compounds with distinct, promising mechanisms for combating prostate cancer.

The discovery that this compound specifically inhibits the PI3K/AKT/mTOR pathway is significant, as this pathway is a well-known driver of prostate cancer, particularly in advanced stages [1]. The experimental evidence from cell lines and the zebrafish model provides a strong foundation for future research. The compound's reported potential for good oral absorption in silico models further enhances its promise as a candidate for drug development [1].

Conclusion

References

Comprehensive Technical Analysis: Ilicicolin C as a Novel PI3K/AKT/mTOR Pathway Inhibitor in Prostate Cancer

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Ilicicolin C is a promising marine-derived compound that demonstrates significant anti-cancer activity through potent inhibition of the PI3K/AKT/mTOR signaling pathway. Isolated from the coral-derived fungus Acremonium sclerotigenum GXIMD 02501, this ascochlorin derivative has recently been characterized as an effective suppressor of prostate cancer progression via targeted interference with this critically important oncogenic pathway. The compound exhibits broad-spectrum activity across multiple cancer hallmarks including proliferation, apoptosis resistance, and metastatic potential. Research findings indicate that this compound directly binds to PI3K/AKT proteins, inhibits downstream signaling transduction, and demonstrates favorable pharmacokinetic properties in preclinical models. This comprehensive review details the molecular mechanisms, experimental validation, and therapeutic potential of this compound as a novel candidate for targeted cancer therapy, with particular emphasis on prostate cancer applications.

Background and Significance of the PI3K/AKT/mTOR Pathway

Pathway Architecture and Function

The PI3K/AKT/mTOR pathway represents one of the most frequently dysregulated signaling networks in human cancers, functioning as a master regulator of cell survival, growth, proliferation, and metabolism. This highly conserved intracellular pathway transduces signals from receptor tyrosine kinases (RTKs) through a cascade of phosphorylation events:

  • PI3K activation: Growth factor stimulation triggers recruitment of Class IA PI3K (heterodimer of p85 regulatory and p110 catalytic subunits) to the membrane, where it phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP₂) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP₃)
  • AKT activation: PIP₃ recruits AKT (protein kinase B) and PDK1 to the membrane, where AKT undergoes phosphorylation at Thr308 by PDK1 and Ser473 by mTORC2
  • mTOR signaling: Fully activated AKT phosphorylates numerous downstream substrates, including mTOR complex 1 (mTORC1), which regulates protein synthesis, cell growth, and autophagy
  • Negative regulation: The tumor suppressor PTEN acts as a critical negative regulator by dephosphorylating PIP₃ back to PIP₂ [1] [2]
Oncogenic Alterations in Cancer

Dysregulation of the PI3K/AKT/mTOR pathway occurs through multiple mechanisms across various cancer types, making it a prime therapeutic target. Common oncogenic alterations include:

  • PIK3CA mutations: Gain-of-function mutations in the p110α catalytic subunit (particularly E542K, E545K in the helical domain, and H1047R in the kinase domain) are among the most frequent oncogenic mutations across multiple cancer types [3] [1]
  • PTEN loss: Inactivation of this critical negative regulator occurs through mutations, deletions, or epigenetic silencing, leading to constitutive pathway activation [3] [1]
  • AKT amplification: Gene amplification or activating mutations (e.g., AKT1 E17K) enhance oncogenic signaling [3]
  • Receptor tyrosine kinase overexpression: Enhanced upstream signaling through EGFR, HER2, and other RTKs drives pathway activation [1]

In prostate cancer specifically, PI3K pathway activation is associated with disease progression, metastasis, and resistance to androgen deprivation therapy, with alterations detected in approximately 49% of metastatic castration-resistant cases [3].

Mechanism of Action: this compound as a Pathway Inhibitor

Compound Origin and Characteristics

This compound is an ascochlorin derivative isolated from the coral-derived fungus Acremonium sclerotigenum GXIMD 02501. While initially recognized for its anti-inflammatory properties, recent investigations have revealed its potent anti-cancer activities through targeted inhibition of the PI3K/AKT/mTOR signaling cascade [4]. The compound demonstrates particularly strong effects against prostate cancer models, with the most significant cytotoxicity observed in PC-3 cell lines [4].

Molecular Inhibition Mechanism

This compound exerts its therapeutic effects through multi-level inhibition of the PI3K/AKT/mTOR pathway:

  • Direct target binding: Molecular docking studies and surface plasmon resonance analyses confirm that this compound directly interacts with PI3K/AKT proteins, forming stable complexes that disrupt their enzymatic activities [4]
  • Pathway suppression: Treatment with this compound significantly reduces expression of key pathway components including PI3K, AKT, and mTOR proteins, as demonstrated through Western blot analyses [4]
  • Downstream signaling blockade: The compound effectively inhibits phosphorylation events critical for signal transduction, subsequently modulating expression of downstream effectors in the PI3K/AKT/mTOR cascade [4]

The following diagram illustrates the PI3K/AKT/mTOR pathway and this compound's mechanism of action:

G cluster_membrane Plasma Membrane cluster_effects Cellular Effects GF Growth Factors RTK Receptor Tyrosine Kinases (RTKs) GF->RTK PI3K PI3K (Class IA) RTK->PI3K RTK->PI3K PIP3 PIP₃ PI3K->PIP3 Catalyzes PI3K->PIP3 PIP2 PIP₂ PIP2->PIP3 Conversion PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PIP3->AKT PDK1->AKT Phosphorylates T308 mTORC1 mTORC1 AKT->mTORC1 FOXO FOXO Transcription Factors AKT->FOXO Inhibits GSK3 GSK-3β AKT->GSK3 Inhibits mTORC2 mTORC2 mTORC2->AKT Phosphorylates S473 S6K S6K / 4EBP1 mTORC1->S6K Apoptosis Apoptosis FOXO->Apoptosis Promotes EMT EMT GSK3->EMT Promotes Protein Synthesis\nCell Growth Protein Synthesis Cell Growth S6K->Protein Synthesis\nCell Growth Stimulates PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates To PIP₂ IlicicolinC This compound IlicicolinC->PI3K Inhibits IlicicolinC->AKT Inhibits mTOR mTOR IlicicolinC->mTOR Inhibits

Figure 1: PI3K/AKT/mTOR Signaling Pathway and this compound Inhibition Mechanism. This compound directly targets multiple nodes (PI3K, AKT, mTOR) in this critically important oncogenic signaling cascade. Created with DOT language.

Experimental Evidence and Anti-Cancer Efficacy

In Vitro Anti-Cancer Activities

Comprehensive cell-based assays have demonstrated the multi-faceted anti-cancer properties of this compound across various prostate cancer models:

Table 1: In Vitro Anti-Cancer Effects of this compound in Prostate Cancer Models

Experimental Assay Cell Line Key Findings Significance
MTT Cell Viability PC-3, other prostate cancer lines Dose-dependent cytotoxic effects; most potent activity in PC-3 cells IC₅₀ values demonstrate strong potency against prostate cancer cells [4]
Clone Formation PC-3 Significant inhibition of colony formation capacity Demonstrates anti-proliferative effects at sub-cytotoxic concentrations [4]
Flow Cytometry Analysis PC-3 Cell cycle arrest and induction of apoptosis Mechanisms include disruption of cell cycle progression and activation of programmed cell death [4]
Real-Time Cell Analysis PC-3 Inhibition of cell migration capacity Suggests anti-metastatic potential through impairment of migratory behavior [4]
Western Blot Analysis PC-3 Downregulation of PI3K, AKT, mTOR protein expression; modulation of downstream pathway effectors Confirms target engagement and pathway inhibition at molecular level [4]
In Vivo Validation and Pharmacokinetics

Preclinical validation of this compound's efficacy extends to in vivo models with promising results:

  • Zebrafish xenograft model: this compound demonstrated significant anti-tumor activity in PC-3 cell xenografts, confirming its efficacy in a complex, living organism [4]
  • Computational ADME prediction: QikProp software simulations indicated favorable oral absorption characteristics, suggesting promising pharmacokinetic properties for future development [4]
  • Toxicity profile: Initial assessments indicate a tolerable safety profile, though comprehensive toxicological analyses remain to be fully conducted [4]

Experimental Protocols and Methodologies

Molecular Interaction Studies
4.1.1 Molecular Docking Analysis

Objective: To predict the binding affinity and interaction模式 between this compound and PI3K/AKT proteins.

Protocol:

  • Software: Utilize molecular docking software (AutoDock 4.0 or similar) with Lamarckian genetic algorithm [5]
  • Protein preparation: Obtain crystal structures of target proteins (mTOR PDB: 4jt5; PI3K PDB: 2wxl) from Protein Data Bank
  • Grid generation: Create grid maps of 80 × 80 × 80 points spaced at 0.375 Å for energy evaluation [5]
  • Docking parameters: Set to 200 GA runs with energy evaluation of 25,000,000; all other parameters at default values [5]
  • Conformation analysis: Cluster docked conformations using tolerance of 2.0 Å RMSD and rank based on docking energies [5]
4.1.2 Surface Plasmon Resonance (SPR)

Objective: To experimentally validate binding interactions and determine kinetic parameters.

Protocol:

  • Chip preparation: Immobilize PI3K/AKT proteins on CMS sensor chips using standard amine coupling chemistry
  • Binding assays: Flow this compound at various concentrations (typically 0.1-100 μM) over protein surfaces
  • Data analysis: Determine association (kₐ) and dissociation (kḍ) rates using Biacore evaluation software
  • Affinity calculation: Derive equilibrium dissociation constant (K_D) from kinetic rate constants [4]
Cell-Based Functional Assays
4.2.1 MTT Cell Viability Assay

Objective: To assess compound cytotoxicity and determine IC₅₀ values.

Protocol:

  • Cell plating: Seed PC-3 cells in 96-well plates at density of 10,000 cells/well and incubate for 24 hours [4]
  • Compound treatment: Apply this compound across concentration gradient (typically 0.1-100 μM) for 24-72 hours [4]
  • MTT incubation: Add MTT reagent (0.5 mg/mL final concentration) and incubate for 2-4 hours at 37°C
  • Solubilization: Dissolve formazan crystals with DMSO or acidified isopropanol
  • Absorbance measurement: Read at 570 nm with reference filter at 630-650 nm [4]
  • Data analysis: Calculate viability percentage and determine IC₅₀ using non-linear regression
4.2.2 Western Blot Analysis of Pathway Inhibition

Objective: To evaluate effects of this compound on PI3K/AKT/mTOR pathway components and downstream targets.

Protocol:

  • Protein extraction: Lyse treated cells in RIPA buffer with protease and phosphatase inhibitors
  • Electrophoresis: Separate proteins (15-30 μg per lane) by SDS-PAGE (8-12% gels) and transfer to PVDF membranes [4]
  • Blocking: Incubate membranes with 5% non-fat milk in TBST for 1 hour at room temperature
  • Antibody incubation:
    • Primary antibodies: Anti-PI3K, anti-p-AKT (Ser473), anti-AKT, anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K, anti-β-actin (loading control) at 4°C overnight [4]
    • Secondary antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG for 1 hour at room temperature
  • Detection: Develop using ECL chemiluminescent system and expose to X-ray film [4]
  • Densitometry: Quantify band intensities using ImageJ or similar software

Table 2: Key Antibodies for PI3K/AKT/mTOR Pathway Analysis

Target Phosphorylation Site Function Commercial Sources
AKT Ser473 Marker of full AKT activation Cell Signaling Technology [4]
mTOR Ser2448 Indicator of mTORC1 activity Cell Signaling Technology [4]
S6K Thr389 Downstream mTORC1 substrate Cell Signaling Technology [4]
4EBP1 Thr37/46 Regulator of translation initiation Cell Signaling Technology [4]
β-actin N/A Loading control Sigma-Aldrich [4]

Comparative Analysis with Other Pathway Inhibitors

The development landscape for PI3K/AKT/mTOR pathway inhibitors includes several approved therapeutics and investigational compounds:

Table 3: FDA-Approved PI3K/AKT/mTOR Pathway Inhibitors in Oncology

Drug Name Molecular Target FDA Approval Year Indications Clinical Trial Reference
Alpelisib (Piqray) PI3Kα 2019 HR+/HER2- breast cancer with PIK3CA mutations NCT02437318 (Phase III) [6]
Idelalisib (Zydelig) PI3Kδ 2014 CLL, FL, SLL NCT01539512 (Phase III) [6]
Copanlisib (Aliqopa) PI3Kδ, PI3Kα 2017 Relapsed follicular lymphoma NCT01660451 (Phase II) [6]
Duvelisib (Copiktra) PI3Kδ, PI3Kγ 2018 Relapsed CLL/SLL, FL NCT02004522 (Phase III) [6]
Umbralisib (Ukoniq) PI3Kδ, CK1ε 2021 MZL and FL NCT02793583 (Phase II/III) [6]
Everolimus (Afinitor) mTORC1, mTORC2 2009 Multiple cancers including breast, NET, RCC Multiple Phase III trials [6]
Temsirolimus (Torisel) mTORC1, mTORC2 2007 Advanced renal cell carcinoma NCT00065468 (Phase III) [6]

This compound represents a distinct therapeutic approach with its natural product origin and multi-target inhibition capability. Unlike isoform-specific PI3K inhibitors (e.g., idelalisib targeting PI3Kδ), this compound appears to exert broader activity against multiple nodes within the pathway. This multi-target approach may potentially overcome the compensatory mechanisms and adaptive resistance that often limit the efficacy of single-node inhibitors [4] [2].

Research Implications and Future Directions

Therapeutic Potential and Advantages

The experimental profile of this compound suggests several potential advantages as a cancer therapeutic candidate:

  • Marine-derived origin: As a natural product from coral-derived fungi, this compound represents a structurally novel chemotype with potentially unique biological activities compared to synthetic inhibitors [4]
  • Multi-node inhibition: Simultaneous targeting of PI3K, AKT, and mTOR may enhance efficacy and reduce compensatory resistance mechanisms commonly seen with single-target agents [4] [2]
  • Favorable predicted pharmacokinetics: Computational modeling suggests good oral bioavailability, an important consideration for clinical translation [4]
  • Broad anti-cancer activity: Effects on multiple hallmarks of cancer (proliferation, apoptosis, migration) suggest potential for robust therapeutic efficacy [4]
Research Gaps and Development Challenges

Despite promising preliminary data, several questions remain to be addressed before clinical translation:

  • Isoform selectivity: The specific PI3K isoforms targeted by this compound require further characterization to understand potential class/isoform-specific effects and associated toxicities
  • Resistance mechanisms: Investigations into potential resistance pathways are needed to inform rational combination strategies
  • Comprehensive toxicology: Systematic in vivo toxicology studies in mammalian models are necessary to establish therapeutic index
  • Pharmacokinetic profiling: Detailed ADME studies including metabolism, distribution, and elimination pathways need to be conducted
  • Combination strategies: Rational combinations with standard therapies (e.g., androgen deprivation in prostate cancer) or other targeted agents should be explored
Recommended Future Studies

To advance the development of this compound, the following investigations are recommended:

  • Lead optimization: Conduct structure-activity relationship studies to enhance potency and reduce potential off-target effects
  • In vivo efficacy: Evaluate anti-tumor activity in immunocompetent mouse models and patient-derived xenografts
  • Biomarker identification: Develop predictive biomarkers for patient selection and response monitoring
  • Combination screening: Systematically evaluate synergistic interactions with standard care therapies and novel agents
  • Formulation development: Optimize drug delivery systems to enhance bioavailability and tissue distribution

Conclusion

References

Ilicicolin C induction of apoptosis and cell cycle arrest

Author: Smolecule Technical Support Team. Date: February 2026

Insights on Ilicicolin A, a Close Analogue

The search results detail significant findings for Ilicicolin A (Ili-A), an ascochlorin derivative. Although not the exact compound you inquired about, its mechanisms provide a valuable reference point for the Ilicicolin family.

The following table summarizes the key anticancer mechanisms identified for Ilicicolin A:

Compound & Source Cancer Model Studied Proposed Primary Mechanism Key Experimental Findings

| Ilicicolin A (from coral-derived fungus Acremonium sclerotigenum) [1] | Castration-Resistant Prostate Cancer (CRPC) [1] | Inhibition of EZH2 (Enhancer of Zeste Homolog 2) protein [1] | - Reduces EZH2 protein levels [1]

  • Suppresses EZH2 binding to promoter regions of target genes (AR, PLK1, AURKA) [1]
  • Enhances efficacy of enzalutamide in vitro [1] |

Experimental Protocols for Apoptosis and Cell Cycle Analysis

Since the direct data on Ilicicolin C is limited, the methodologies from the search results can serve as a robust technical guide for designing experiments to investigate its effects.

A generalized workflow for assessing these mechanisms, synthesized from the protocols in the search results, involves the following stages:

G start Treat Cancer Cells with Compound of Interest a1 Cell Viability Assay (MTT or Cell-Titer GLO) start->a1 a2 Morphological Observation (Inverted Microscope) start->a2 b1 Apoptosis Assay (Annexin V / Viability Dye) a1->b1 b2 Cell Cycle Analysis (DNA Content / Propidium Iodide) a1->b2 b3 Western Blot Analysis (e.g., p53, Caspases, Bcl-2, Cyclins) a1->b3 a2->b1 a2->b2 a2->b3 end Data Integration and Mechanistic Model b1->end b2->end b3->end

Below are the detailed methodologies for the key experiments outlined in the workflow:

  • Cell Viability and Cytotoxicity (Prerequisite Assay)

    • Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50) [2] [3].
    • Protocol:
      • Seed cells (e.g., 1x10⁴ cells/well) in a 96-well plate and incubate for 24 hours.
      • Treat cells with a range of concentrations of the test compound for 24, 48, and 72 hours.
      • Add MTT reagent (5 mg/mL) and incubate for 4 hours to allow formazan crystal formation.
      • Dissolve crystals with Dimethyl Sulfoxide (DMSO).
      • Measure absorbance at 570 nm using a microplate reader. Calculate cell viability and IC50 values.
  • Apoptosis Detection via Flow Cytometry

    • Objective: To distinguish and quantify live, early apoptotic, late apoptotic, and necrotic cell populations [4].
    • Protocol:
      • Harvest ~1x10⁶ cells per condition after treatment.
      • Pellet cells and resuspend in Annexin V binding buffer.
      • Stain cells with a fluorescent Annexin V probe for 15 minutes at room temperature.
      • Add a viability dye (e.g., Propidium Iodide, PI) just before analysis.
      • Analyze immediately on a flow cytometer. Viable cells are Annexin V-/PI-; early apoptotic cells are Annexin V+/PI-; late apoptotic/dead cells are Annexin V+/PI+.
  • Cell Cycle Analysis via Flow Cytometry

    • Objective: To determine the distribution of cells in different phases (G1, S, G2/M) of the cell cycle [2] [5].
    • Protocol:
      • Harvest ~1x10⁶ treated cells.
      • Wash cells with cold PBS and fix them in 70% ice-cold ethanol for at least 30 minutes.
      • Prior to analysis, pellet cells, wash with PBS, and treat with RNase to remove RNA.
      • Stain cellular DNA with Propidium Iodide (PI).
      • Analyze DNA content using a flow cytometer. The fluorescence intensity is proportional to DNA content, allowing quantification of cell cycle phases.
  • Western Blot Analysis for Mechanism

    • Objective: To detect changes in the expression levels of key proteins involved in apoptosis and cell cycle regulation [1] [6].
    • Protocol:
      • Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
      • Separate proteins by SDS-PAGE gel electrophoresis and transfer to a PVDF membrane.
      • Block the membrane with 5% non-fat milk.
      • Incubate with primary antibodies (e.g., against EZH2, p53, p21, Bcl-2, Caspases, Cyclins) overnight at 4°C.
      • Incubate with an HRP-conjugated secondary antibody.
      • Detect the signal using a chemiluminescence substrate and an imager.

How to Proceed with this compound Research

Given the lack of specific data on this compound, here are potential paths forward for your research:

  • Explore Related Compounds: The strong EZH2 inhibition by Ilicicolin A suggests a promising research direction. EZH2 is a well-validated oncoprotein, and its inhibitors are actively investigated in cancer therapeutics [1].
  • Broaden the Search: The biological activities of ilicicolins can be highly specific. This compound may have been studied in contexts other than apoptosis (e.g., as an antifungal agent) or against different cancer cell lines.
  • Practical Next Steps: You could use the experimental protocols provided here as a blueprint to begin your own in vitro investigation of this compound.

References

Ilicicolin C molecular docking and SPR binding studies

Author: Smolecule Technical Support Team. Date: February 2026

Methodological Framework for SPR Binding Studies

Surface Plasmon Resonance (SPR) is a powerful optical technique used for real-time, label-free detection of molecular interactions, ideal for quantifying binding kinetics and affinity [1]. The following workflow outlines a typical SPR experiment, based on general principles from the search results [1] [2].

sppr_workflow start Start SPR Experiment chip Select and Prepare Sensor Chip (e.g., CM5 research grade) start->chip ligand Prepare and Purify Ligand (Affinity-purified fusion protein) chip->ligand immobilize Ligand Immobilization Amine coupling with EDC/NHS Optimize pH scouting ligand->immobilize analyte Prepare Analyte (Mobile molecule in running buffer HBS-N, HBS-EP) immobilize->analyte bind Binding Measurement Flow analyte at 3-5 concentrations Monitor refractive index change analyte->bind data Data Analysis Fit sensorgram to calculate Kon, Koff, and KD bind->data end End data->end

The table below details the key reagents and buffers required for an SPR assay [1].

Component Type Specific Examples
Sensor Chip CM5 research grade (carboxymethylated dextran matrix)
Running Buffers HBS-N (0.15 M NaCl, 0.01 M HEPES, pH 7.4), HBS-EP (HBS-N with 3 mM EDTA & 0.005% surfactant P20)
Coupling Reagents EDC (0.4 M), NHS (0.1 M), Ethanolamine-HCl (1.0 M, pH 8.5) for amine coupling
Immobilization Buffers 10 mM Sodium Acetate (pH 4.0-5.5), 10 mM Sodium Tetraborate (pH 8.5)
Regeneration Solutions 10 mM Glycine-HCl (pH 1.5-3.0), 50 mM NaOH

Methodological Framework for Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a small molecule (ligand) to a target protein [3]. The general workflow is as follows.

docking_workflow start Start Docking Study target_prep Target Protein Preparation Retrieve from PDB or model via Swiss-Model; energy minimization start->target_prep binding_site Binding Site Identification Use literature, SCFBIO Tools, or SiteFinder in MOE target_prep->binding_site ligand_lib Ligand Library Preparation Draw/retrieve structures (e.g., PubChem), optimize geometry, generate conformers binding_site->ligand_lib perform_dock Perform Docking Use AutoDock Vina, Glide (Schrödinger) with Lamarckian Genetic Algorithm (LGA) ligand_lib->perform_dock analyze Analyze Results Examine binding poses, interactions (H-bonds, hydrophobic, pi-stacking) perform_dock->analyze validate Validation (Optional) Molecular Dynamics (MD) simulations and MM-GBSA/PBSA binding free energy analyze->validate end End validate->end

Key parameters and software used in molecular docking studies are summarized below [4] [5] [3].

Aspect Common Tools & Parameters
Protein Preparation Protein Preparation Wizard (Schrödinger), SwissPDBViewer; steps: add hydrogens, assign charges, optimize H-bond network, energy minimization [3] [6].
Ligand Preparation ChemSketch, LigPrep (Schrödinger), Open Babel; steps: geometry optimization, generate tautomers/stereoisomers [3] [6].
Docking Software AutoDock Vina, Glide (Schrödinger), MOE (Molecular Operating Environment) [5] [3] [7].
Key Scoring Parameters Binding affinity (kcal/mol), Inhibition constant (Ki), Root-mean-square deviation (RMSD) [5].
Interaction Analysis Discovery Studio Visualizer, MOE; analyze H-bonds, hydrophobic, ionic, and pi-pi interactions [5] [7].

Related Compounds & Suggested Research Path

While data for Ilicicolin C was unavailable, research on structurally related molecules can offer valuable insights.

  • Ilicicolin A: This derivative has been shown to inhibit the Enhancer of Zeste Homolog 2 (EZH2) pathway in castration-resistant prostate cancer models. It reduces EZH2 protein levels and suppresses its binding to promoter regions of key genes, demonstrating a potential binding mechanism and biological target for the ilicicolin family [8].
  • Ilicicolin H & K: These are potent antifungals that target the mitochondrial cytochrome bc1 complex. The biosynthetic gene cluster for Ilicicolin H is known, and Ilicicolin K was recently discovered, highlighting that this chemical family has defined and high-value biological targets [9].

Given the lack of direct data, your research on this compound can proceed by:

  • Target Identification: Based on the activity of other ilicicolins, you could investigate similar targets like EZH2 or the cytochrome bc1 complex.
  • Structure Preparation: If the structure of this compound is not publicly available, you may need to model it using computational chemistry software.
  • Protocol Application: Use the detailed methodologies for SPR and molecular docking provided above as a robust starting point for your experimental design.

References

Comprehensive Technical Guide: Ilicicolin C as a Marine-Derived Anticancer Agent

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ilicicolin C and Related Ascochlorin Derivatives

This compound represents a promising marine-derived compound belonging to the broader class of ascochlorin derivatives, which are uniquely structured polyketide-terpenoid hybrids primarily isolated from filamentous fungi. This specific compound was isolated from the coral-derived fungus Acremonium sclerotigenum GXIMD 02501, demonstrating the immense potential of marine ecosystems as sources of novel therapeutic agents [1]. Ascochlorin derivatives have attracted significant research attention due to their diverse pharmacological activities, including antitumor, anti-inflammatory, antimicrobial, and anti-trypanosome properties [2]. These compounds are characterized structurally by the presence of an orsellinic acid unit combined with a sesquiterpene moiety, creating a versatile chemical scaffold that can be classified into three main chemotypes: linear type (approximately 30%), monocyclic type (approximately 65%), and the rare bicyclic type (approximately 0.6%) [2].

The discovery of this compound comes at a critical time in oncology drug development, particularly for challenging malignancies such as prostate cancer. While previously known for its anti-inflammatory activity, recent investigations have revealed its potent cytotoxic effects against cancer cells, especially prostate cancer models [1]. The structural uniqueness of this compound and its mechanism of action differentiate it from other therapeutic options, positioning it as a promising candidate for anti-prostate cancer drug development. This comprehensive technical review synthesizes current research on this compound, with particular emphasis on its mechanisms, efficacy data, experimental protocols, and potential clinical applications.

Mechanism of Action in Prostate Cancer

Primary Signaling Pathway Inhibition

This compound exerts its anti-prostate cancer effects primarily through potent inhibition of the PI3K/AKT/mTOR signaling pathway, which represents a crucial regulatory axis frequently dysregulated in prostate cancer progression. The aberrant activation of this pathway serves as a key driving factor in the development and advancement of prostate malignancies, making its targeted inhibition a viable therapeutic strategy [1]. Through comprehensive molecular docking studies and surface plasmon resonance technology, researchers have demonstrated that this compound directly binds to PI3K/AKT proteins, effectively disrupting their signaling function [1]. This direct interaction was further validated by western blot analyses, which confirmed that this compound treatment significantly suppresses expression of PI3K, AKT, and mTOR proteins while also modulating the expression of downstream effectors in this critical pathway [1].

The inhibition of this signaling cascade results in multifaceted anti-tumor effects, including cell cycle arrest, induction of apoptosis, and suppression of migratory capacity in prostate cancer cells [1]. The most pronounced effects were observed in PC-3 cells, an established model for advanced prostate cancer. The ability to simultaneously target multiple nodes within this critically important pathway positions this compound as a promising therapeutic candidate, particularly for aggressive or treatment-resistant forms of prostate cancer where conventional therapies often show limited efficacy.

Complementary Mechanism of Ilicicolin A in CRPC

Interestingly, related compounds in the ascochlorin family demonstrate complementary mechanisms that may have implications for combination therapies. Ilicicolin A, another ascochlorin derivative from the same fungal source, exhibits potent activity against castration-resistant prostate cancer (CRPC) through a distinct but potentially synergistic mechanism—suppression of the EZH2 signaling pathway [3] [4]. EZH2, the catalytic subunit of the polycomb repressive complex 2 (PRC2), plays a critical role in prostate cancer progression and therapy resistance by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), leading to transcriptional repression of target genes [3].

Ilicicolin A effectively reduces EZH2 protein levels and disrupts its binding to promoter regions of critical genes including the androgen receptor (AR), polo-like kinase-1, and aurora kinase A [3]. This mechanism is particularly relevant in the context of enzalutamide resistance, as EZH2 inhibition has been shown to restore sensitivity to this second-generation antiandrogen therapy. The convergence of different ascochlorin derivatives on complementary pathways suggests the potential for developing combination strategies that simultaneously target both the PI3K/AKT/mTOR and EZH2 signaling axes, potentially addressing the complex heterogeneity of advanced prostate cancer.

G IliC This compound PI3K PI3K IliC->PI3K Inhibits IliA Ilicicolin A EZH2 EZH2 IliA->EZH2 Suppresses AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Reduced Proliferation mTOR->Proliferation Promotes Migration Inhibited Migration mTOR->Migration Promotes AR Androgen Receptor EZH2->AR Direct Interaction H3K27 H3K27me3 EZH2->H3K27 Catalyzes Apoptosis Apoptosis CellCycle Cell Cycle Arrest H3K27->AR Silences

Figure 1: Molecular Mechanisms of this compound and Ilicicolin A in Prostate Cancer. This compound primarily inhibits the PI3K/AKT/mTOR pathway, while Ilicicolin A suppresses EZH2 signaling, representing complementary anti-cancer mechanisms.

Experimental Efficacy Data and Technical Specifications

In Vitro Anti-Cancer Efficacy

Comprehensive in vitro assessments have demonstrated the potent anti-prostate cancer activity of this compound across multiple cellular processes fundamental to cancer progression. Through MTT assays, researchers established that this compound exhibits significant cytotoxic effects against prostate cancer cells, with particularly pronounced activity against the PC-3 cell line, indicating potential specificity for advanced disease models [1]. Plate clone-formation assays revealed the compound's capacity to inhibit cellular proliferation in a dose-dependent manner, effectively reducing the clonogenic potential of treated cells—a key indicator of long-term anti-tumor efficacy [1].

Further mechanistic insights were gained through flow cytometry analyses, which demonstrated that this compound effectively induces apoptosis in PC-3 cells while also causing cell cycle arrest at specific checkpoints [1]. Real-time cell analysis technology provided additional evidence of the compound's ability to suppress migratory behavior in prostate cancer cells, suggesting potential utility in inhibiting metastatic dissemination—a critical clinical challenge in advanced prostate cancer management [1]. These multifaceted anti-cancer activities, simultaneously targeting multiple hallmarks of cancer, position this compound as a promising therapeutic candidate worthy of further development.

In Vivo Efficacy and Pharmacokinetic Profile

The promising in vitro findings for this compound have been substantiated by compelling in vivo evidence from zebrafish xenograft models, which confirmed significant anti-tumor activity in a whole-organism context [1]. This model provides a valuable intermediate platform between conventional cell culture and mammalian systems, offering insights into compound behavior in a more biologically complex environment while permitting higher-throughput screening. Importantly, pharmacokinetic simulations using QikProp software predicted that this compound possesses favorable oral absorption characteristics, a potentially valuable attribute for future clinical translation where oral administration is often preferred for chronic dosing regimens in cancer therapy [1].

Complementary evidence for the therapeutic potential of related compounds comes from studies on Ilicicolin A, which demonstrated synergistic activity when combined with enzalutamide in castration-resistant prostate cancer models [3]. This combination approach effectively suppressed tumor growth in scenarios where single-agent therapy showed limited efficacy, suggesting a viable strategy for overcoming treatment resistance in advanced disease. The demonstrated ability of ascochlorin derivatives to enhance the efficacy of established therapeutics highlights their potential value within combination therapy regimens rather than as standalone agents.

Table 1: Experimental Efficacy Data for this compound in Prostate Cancer Models

Experimental Model Assay Type Key Findings Significance Reference
PC-3 Cells MTT Assay Cytotoxic effects Most significant effect on PC-3 cells [1]
PC-3 Cells Plate Clone-Formation Assay Inhibited proliferation Dose-dependent reduction in clonogenicity [1]
PC-3 Cells Flow Cytometry Induced apoptosis and cell cycle arrest Promotes programmed cell death [1]
PC-3 Cells Real-time Cell Analysis Suppressed migration Potential inhibition of metastasis [1]
Molecular Studies Surface Plasmon Resonance Binding to PI3K/AKT proteins Direct target engagement [1]
Protein Analysis Western Blot Inhibited PI3K/AKT/mTOR expression Pathway suppression confirmed [1]
In Vivo Model Zebrafish Xenograft Anti-tumor activity Efficacy in whole-organism context [1]
Pharmacokinetics QikProp Software Well absorbed orally Favorable drug-like properties [1]

Table 2: Antibacterial Activity of Selected Ascochlorin Analogs

Compound Structural Type Bacterial Strain MIC Value (μg/mL) Reference
Acremochlorin Q (3) Linear type Staphylococcus aureus 2-16 [2]
Acremochlorin Q (3) Linear type Bacillus cereus 2-16 [2]
Compound 9 Known ascochlorin analog Staphylococcus aureus 2-16 [2]
Compound 9 Known ascochlorin analog Bacillus cereus 2-16 [2]

Detailed Experimental Protocols and Methodologies

Compound Isolation and Purification

The isolation of this compound begins with the fermentation process of the source fungus Acremonium sclerotigenum GXIMD 02501. The detailed methodology involves culturing the fungal strain on a nutrient-limited medium typically consisting of soluble starch (10 g), bacterial peptone (1 g), sea salt (20 g) in 1 L of H2O, inoculated at room temperature using numerous Erlenmeyer flasks to achieve sufficient biomass [3]. Following an appropriate incubation period, the fermented cultures undergo extraction procedures using ethyl acetate (EtOAc) as the primary solvent system, typically performed three times with equal volumes to ensure comprehensive extraction of secondary metabolites [2]. The combined organic extracts are then concentrated under vacuum to obtain a crude extract, which serves as the starting material for subsequent purification steps.

The purification process employs a multi-step chromatographic approach beginning with normal silica gel chromatography using gradient elution with petroleum ether, dichloromethane, and methanol to fractionate the crude extract [2]. Further separation of the active fractions typically involves octadecylsilane (ODS) column chromatography with a water-methanol gradient system, followed by additional purification using preparative high-performance liquid chromatography (HPLC) with specified conditions such as MeCN-H2O mobile phases with 0.1% formic acid, flow rates of 4 mL/min, and detection at 205 nm and 254 nm [2]. The purity of the isolated compound is confirmed by analytical HPLC, with Ilicicolin A (a structurally similar compound) demonstrating ≥95% purity using these methods [3]. The chemical structure is ultimately determined through comprehensive spectroscopic analysis including NMR and mass spectrometry, with comparison to literature data [3].

Anti-Cancer Activity Assessment

The assessment of anti-cancer activity for this compound employs a multiparametric in vitro approach utilizing various established techniques. The MTT assay serves as the primary method for evaluating cell viability, wherein cells are seeded in 96-well plates at optimized densities (typically 500-1,000 cells per well) and exposed to serially diluted compounds for specified durations (often 4 days) before adding MTT reagents and measuring luminescence or absorbance [3]. The clonogenic survival assay provides insights into long-term proliferation potential, where 500 cells are seeded in six-well plates and cultured for 10-14 days with regular medium changes and compound application, followed by fixation with 4% paraformaldehyde and staining with crystal violet to visualize and quantify colonies [3].

For mechanistic insights, flow cytometry analysis is employed to evaluate apoptosis and cell cycle distribution. Cells are treated with compounds for specified durations (typically 48 hours), harvested, and processed using appropriate staining protocols such as annexin V/propidium iodide for apoptosis assessment or DNA-binding dyes for cell cycle analysis [3]. Real-time cell analysis technology facilitates continuous monitoring of cellular responses, including migration and proliferation kinetics, without the need for endpoint assays [1]. Complementary molecular docking studies utilize specialized software to model interactions between this compound and target proteins like PI3K/AKT, while surface plasmon resonance provides quantitative data on binding affinity and kinetics [1]. Finally, western blot analysis confirms effects on target pathways, with cells treated for 48 hours before lysis in RIPA buffer with protease inhibitors, followed by standard protein separation, transfer, and detection protocols [3].

G Fungus Fungal Culture Acremonium sclerotigenum Fermentation Solid-State Fermentation Rice medium, 30 days Fungus->Fermentation Extraction Solvent Extraction EtOAc, triple extraction Fermentation->Extraction Fractionation Silica Gel Chromatography Petroleum ether/DCM/MeOH gradient Extraction->Fractionation ODS ODS Chromatography H2O/MeOH gradient Fractionation->ODS PrepHPLC Preparative HPLC MeCN-H2O with 0.1% formic acid ODS->PrepHPLC PureCompound Pure this compound ≥95% purity by analytical HPLC PrepHPLC->PureCompound CellCulture Cell Culture PC-3, 22Rv1, C4-2B lines PureCompound->CellCulture Treatment Docking Molecular Docking PI3K/AKT binding PureCompound->Docking SPR Surface Plasmon Resonance Binding kinetics PureCompound->SPR Western Western Blot Pathway analysis PureCompound->Western InVivo Zebrafish Xenograft In vivo efficacy PureCompound->InVivo PK QikProp Software ADME prediction PureCompound->PK Viability MTT Assay Cell viability CellCulture->Viability Clonogenic Clonogenic Assay Long-term proliferation CellCulture->Clonogenic Apoptosis Flow Cytometry Apoptosis & cell cycle CellCulture->Apoptosis Migration Real-time Analysis Migration capacity CellCulture->Migration

Figure 2: Comprehensive Workflow for this compound Isolation and Anti-Cancer Evaluation. The process encompasses fungal fermentation, compound purification, and multi-faceted pharmacological assessment.

Biosynthetic Origins and Production Strategies

The biosynthetic pathway of ascochlorin derivatives like this compound represents a fascinating example of fungal metabolic engineering, involving coordinated action of multiple enzymatic systems. These compounds are classified as meroterpenoids—hybrid natural products derived from mixed polyketide-terpenoid biosynthesis [5]. Genomic analyses of producing fungi have revealed that the core scaffold originates from the convergence of two fundamental metabolic pathways: the polyketide pathway producing orsellinic acid, and the mevalonate pathway generating the sesquiterpene precursor farnesyl diphosphate [5]. The key biosynthetic step involves prenyl transferase-mediated coupling of these two moieties, followed by various cyclization, oxidation, and tailoring reactions that generate the structural diversity observed within the ascochlorin family [5].

Advances in genome mining techniques have enabled the identification of the dedicated biosynthetic gene clusters responsible for ascochlorin production in various fungal species. These clusters typically encode several key enzymes including non-reducing polyketide synthases (NR-PKS) for orsellinic acid formation, UbiA-family prenyltransferases for the coupling reaction, and various oxidoreductases and tailoring enzymes that introduce structural modifications [5]. The characterized gene cluster for related compound phenylspirodrimanes (which share the early biosynthetic steps with ascochlorins) provides valuable insights into the molecular genetics underlying production of these metabolites [5]. Understanding these biosynthetic pathways creates opportunities for metabolic engineering approaches to enhance production yields or generate novel analogs through biosynthetic engineering.

For heterologous production, researchers have successfully expressed ascochlorin biosynthetic genes in alternative fungal hosts such as Aspergillus sojae, which offers the advantage of low endogenous secondary metabolite interference [6]. This strategy has enabled production of both ilicicolin A and ascofuranone, though interestingly, adequate chloride ion concentration in the medium was found to be essential for efficient production [6]. Further yield improvements have been achieved through multi-copy integration of genes encoding rate-determining enzymes like AscD, highlighting the potential of synthetic biology approaches for overcoming natural production limitations [6]. These biotechnological advances address a critical challenge in natural product development—ensuring sustainable and scalable compound supply for comprehensive pharmacological evaluation and potential clinical translation.

Research Implications and Future Directions

The compelling preclinical evidence for this compound's anti-prostate cancer activity, combined with its novel mechanism of action, positions this marine-derived compound as a promising candidate for further therapeutic development. Its ability to simultaneously target multiple aspects of cancer cell pathophysiology—including proliferation, survival, and migration—through inhibition of the strategically important PI3K/AKT/mTOR pathway addresses a critical therapeutic need in advanced prostate cancer management [1]. The complementary activity of Ilicicolin A against the EZH2 signaling axis in castration-resistant disease models further expands the therapeutic potential of the ascochlorin derivative class [3] [4]. Particularly noteworthy is the demonstrated synergistic potential between Ilicicolin A and enzalutamide, suggesting a viable strategy for overcoming treatment resistance in advanced disease [3].

Future research directions should prioritize mechanism optimization through structure-activity relationship studies to enhance potency and selectivity while minimizing potential off-target effects. Additionally, comprehensive ADMET profiling in higher mammalian systems will be essential to fully evaluate the therapeutic index and drug-like properties of these compounds. The documented antibacterial activity of certain ascochlorin analogs against pathogens like Staphylococcus aureus and Bacillus cereus with MIC values ranging from 2-16 μg/mL [2] suggests potential for multifunctional application in oncology, particularly given the emerging understanding of the microbiome's influence on cancer therapy outcomes. From a production perspective, the successful heterologous expression of biosynthetic genes in alternative fungal hosts [6] provides a viable pathway for ensuring compound supply, while also creating opportunities for bioengineering novel analogs with optimized pharmacological properties.

Table 3: Current Challenges and Future Research Directions for this compound Development

Challenge Category Specific Issue Potential Solution Research Priority
Compound Supply Limited natural production Heterologous expression in Aspergillus sojae [6] High
Structural Optimization Unknown structure-activity relationships Synthetic analog generation and testing High
Pharmacokinetics Unconfirmed ADME properties in mammals Advanced PK/PD studies in rodent models Medium
Therapeutic Index Potential off-target effects Selectivity profiling against kinase panels High
Clinical Translation Lack of formulation development Nanoformulation or prodrug strategies Medium
Combination Therapy Unclear optimal partner drugs Systematic combination screening Medium
Biomarker Identification Patient stratification needs Correlation of response with pathway activation Medium
Production Scale-up Laboratory-scale isolation Metabolic engineering and fermentation optimization High

Conclusion

References

The Ilicicolin H Biosynthetic Gene Cluster (BGC)

Author: Smolecule Technical Support Team. Date: February 2026

Ilicicolin H is a potent antifungal compound produced by various fungi, including Trichoderma reesei [1] [2] [3]. Its biosynthesis is directed by a core set of genes within a BGC. The table below summarizes the key enzymes and their functions identified in the T. reesei BGC, which is highly conserved across different fungal species [1] [2].

Gene Name Protein Designation Enzyme Function Role in Ilicicolin H Biosynthesis
triliA TriliA Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) Assembles the polyketide backbone and incorporates a tyrosine residue [1] [2].
triliB TriliB trans-acting Enoyl Reductase Supports the PKS in building the polyketide chain [1] [2].
triliC TriliC Cytochrome P450 Catalyzes the ring expansion of a tetramic acid intermediate to form the pyridone moiety [1] [2].
triliD TriliD Diels-Alderase Likely catalyzes the intramolecular Diels-Alder reaction that forms the decalin ring system [1] [2].
triliE TriliE Epimerase Catalyzes the epimerization of 8-epi-ilicicolin H to the final product, ilicicolin H [1].
triliR TriliR Transcription Factor A pathway-specific regulator; its overexpression activates the entire silent BGC [1] [2] [4].

Experimental Protocols for BGC Activation and Study

A common challenge in natural product discovery is that many BGCs are "silent" and not expressed under standard laboratory conditions. Here are key methodologies used to activate and study the ilicicolin BGC.

Genetic Activation of the Silent Cluster

The primary method to activate the ilicicolin BGC in T. reesei is the overexpression of the pathway-specific transcription factor, TriliR [1] [2] [4].

  • Promoter: The tef1 promoter (a strong, constitutive promoter) is often used to drive the expression of triliR [1] [2].
  • Strain Construction: This is achieved by transforming T. reesei with a construct containing the triliR gene under the control of the tef1 promoter. This genetic modification leads to the activation of the entire cluster, enabling the production of ilicicolin H and the discovery of new analogues like ilicicolin K [1] [2].
Heterologous Expression

An alternative approach is the heterologous expression of the BGC in a different, well-characterized fungal host.

  • Common Hosts: Aspergillus nidulans and Aspergillus oryzae are frequently used [5] [3].
  • Methodology: The core biosynthetic genes (e.g., triliA, triliB, triliC, triliD) are amplified from the native producer's genome and assembled into an expression vector. This vector is then transformed into the heterologous host [5] [3].
  • Application: This strategy allows researchers to confirm the cluster's function, elucidate the biosynthetic pathway by expressing different gene combinations, and characterize pathway intermediates and shunt products [5] [3].
CRISPR/Cas9 for Genome Editing

Advanced genome-editing tools like CRISPR/Cas9 are employed for precise genetic manipulations.

  • Inducible System: A quinic acid-inducible CRISPR/Cas9 system has been developed for T. reesei to minimize the toxicity of constitutive Cas9 expression [4].
  • Workflow: This system allows for targeted gene disruptions (e.g., knocking out a competing pathway to create a cleaner background) and can also be used for transcriptional activation of silent BGCs [4].

The following diagram illustrates the logical workflow for activating and studying the ilicicolin BGC using a combination of these techniques.

Start Start: Silent BGC in T. reesei OE Overexpress Transcription Factor triliR Start->OE HE Heterologous Expression in A. nidulans or A. oryzae Start->HE CRISPR CRISPR/Cas9 Genome Editing Start->CRISPR Result Result: BGC Activation & Metabolite Production OE->Result HE->Result CRISPR->Result Analysis Multi-omics Analysis: Metabolomics & Proteomics Result->Analysis Discovery Compound Discovery (Ilicicolin K) Analysis->Discovery

Experimental workflow for activating the ilicicolin biosynthetic gene cluster.

Discovery of a Novel Analogue: Ilicicolin K

By activating the native BGC in T. reesei, researchers not only produced ilicicolin H but also discovered a novel member of the family, ilicicolin K [1] [2] [6].

  • Structural Difference: Ilicicolin K features a second hydroxylation on the tyrosine-derived phenol and an additional ring formed by an intramolecular ether bridge [1] [2].
  • Bioactivity: It exhibits strong antifungal activity against Saccharomyces cerevisiae and moderate activity against the multi-drug resistant human pathogen Candida auris [1] [2]. Its distinct structure suggests it may overcome some limitations of ilicicolin H, such as high plasma protein binding [1] [2].

Quantitative Data on Production and Activity

The table below summarizes key quantitative findings from the research.

Parameter Ilicicolin H Ilicicolin K Notes / Source
Antifungal IC₅₀ 2–3 ng mL⁻¹ (vs. C. albicans) [2] Moderate activity (vs. C. auris) [1] Ilicicolin H is highly potent against fungi.
Production Host Engineered T. reesei (TriliR OE) [1] Engineered T. reesei (TriliR OE) [1] "High-yield production" was reported.
Related Compound Ilicicolin J (from heterologous expression) [5] MIC: 6.3 μg/mL [5].

References

Ilicicolin C in vivo anti-prostate cancer effect zebrafish model

Author: Smolecule Technical Support Team. Date: February 2026

Zebrafish Models in Prostate Cancer Research

Research Aspect Application and Utility in Zebrafish Key Advantages of the Model
Xenograft Studies Studying human prostate cancer cell proliferation, migration, and metastasis after implantation [1] [2]. High-throughput capacity; optical transparency for real-time imaging of cancer cell behavior [1] [2] [3].
Drug Discovery & Screening High-throughput screening of compound libraries for efficacy against prostate cancer [1] [4]. Small size, low cost; enables rapid, large-scale evaluation of drug responses [1] [2].
Toxicity & Safety Studies Evaluation of therapeutic toxicity and side effects in a whole vertebrate system [1] [5]. High fecundity allows for toxicity assessment in multi-well assays; highly conserved biological pathways [5].
Signaling Pathway Analysis Defining and validating molecular signaling pathways involved in prostate cancer pathogenesis and treatment response [1]. High degree of evolutionary conservation of cancer-related genes and pathways between humans and zebrafish [2].

Experimental Workflow for Anti-Cancer Testing

The following diagram outlines a generalized workflow for evaluating a compound like Ilicicolin C in a zebrafish xenograft model, based on standard protocols.

workflow clusterInjection Microinjection Options clusterAnalysis Key Analytical Endpoints Start Start Experimental Workflow PCaCells Harvest Human Prostate Cancer Cells Start->PCaCells PrepareZebrafish Prepare 2-3 dpf Zebrafish Larvae PCaCells->PrepareZebrafish Microinjection Microinjection of Cancer Cells PrepareZebrafish->Microinjection Treatment Treatment with This compound Microinjection->Treatment Inject1 Duct of Cuvier (DoC) Systemic Distribution Inject2 Perivitelline Space (PVS) Migration & Intravasation Inject3 Hindbrain Ventricle Brain Tumor Studies Imaging In vivo Imaging & Phenotypic Analysis Treatment->Imaging Analysis Endpoint Analysis Imaging->Analysis Data Data Collection & Interpretation Analysis->Data A1 Tumor Size & Proliferation A2 Metastatic Spread (Cell Counting) A3 Angiogenesis Assay A4 Cell Death (Apoptosis Staining)

Zebrafish xenograft workflow for drug evaluation.

Detailed Methodologies for Key Steps
  • Zebrafish Preparation: Use optically transparent zebrafish embryos or larvae at 2-3 days post-fertilization (dpf). The casper strain, which remains transparent into adulthood, is optimal for long-term studies [2].
  • Microinjection: This is a critical step for establishing the xenograft. The search results highlight a move towards automated microinjection robots to improve reproducibility, achieve a success rate of ~60%, and maintain larval survival over 70% [3].
    • Duct of Cuvier (DoC): Delivers cells directly into the bloodstream, ideal for studying intravasation, extravasation, and metastasis to distant sites [3].
    • Perivitelline Space (PVS): An avascular site excellent for studying tumor cell migration and the initial steps of intravasation [3].
  • Compound Treatment: After xenograft establishment (e.g., 1-day post-injection), larvae are exposed to this compound. It can be dissolved in the fish water for passive uptake or, more precisely, microinjected. A common practice is to use water-soluble analogs of the test compound to ensure effective delivery [5].
  • Imaging & Analysis: Utilize the transparency of zebrafish for real-time, in vivo imaging of tumor growth and metastasis [2]. Endpoint analyses can include:
    • Quantification of fluorescent tumor area to measure proliferation inhibition.
    • Counting metastatic cells in distant parts of the fish (e.g., tail region) to assess anti-metastatic effect [3].
    • Whole-mount immunohistochemistry to assess proliferation and apoptosis markers.

Key Signaling Pathways in Prostate Cancer

The response to any anti-cancer compound, including this compound, likely involves key cellular pathways. The diagram below visualizes pathways frequently dysregulated in prostate cancer that are also conserved in zebrafish.

pathways clusterPathways Conserved Pathways in Zebrafish & Human Compound This compound (Putative Compound) RAS RAS/RAF/MEK/ERK Pathway Compound->RAS Inhibit? mTOR PI3K/AKT/mTOR Pathway Compound->mTOR Inhibit? AR Androgen Receptor (AR) Signaling Compound->AR Modulate? Outcome1 Inhibition of Cell Proliferation RAS->Outcome1 Outcome3 Reduction of Metastasis RAS->Outcome3 mTOR->Outcome1 AR->Outcome1 Apoptosis Apoptosis Regulation Outcome2 Induction of Apoptosis Apoptosis->Outcome2 DDR DNA Damage Response (DDR) TP53 TP53 Tumor Suppressor DDR->TP53 TP53->Apoptosis

Key prostate cancer pathways for drug investigation.


Future Directions and Model Limitations

While powerful, the zebrafish model has limitations to consider in your experimental design:

  • Physiological Differences: Zebrafish are poikilothermic (cold-blooded) with an optimal temperature of 28°C, which can affect the kinetics of mammalian cell processes [2].
  • Genetic Complexity: The zebrafish genome underwent a teleost-specific duplication, leading to paralogous genes that may have redundant or sub-functionalized roles, which can complicate genetic studies [2].
  • Drug Metabolism: Differences in drug metabolism between zebrafish and humans must be considered when extrapolating efficacy and toxicity results [5].

References

Assessing Ilicicolin C's Anti-Prostate Cancer Activity via PI3K/AKT/mTOR Pathway Inhibition: An MTT Assay Protocol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Ilicicolin C is a marine-derived compound isolated from the coral-derived fungus Acremonium sclerotigenum GXIMD 02501. Recent studies have identified it as a potent inhibitor of the PI3K/AKT/mTOR pathway, a frequently dysregulated signaling cascade in prostate cancer pathogenesis. [1] This application note provides a detailed methodology for evaluating the cytotoxic and anti-proliferative effects of this compound on prostate cancer cells using the MTT assay, a cornerstone colorimetric technique for assessing cell viability and metabolic activity. [2] [3]

The protocol is designed for researchers and drug development professionals seeking to investigate novel anticancer agents, providing a standardized approach for generating reliable, reproducible data on compound cytotoxicity and potency.

Background and Principle

This compound as a Therapeutic Candidate

This compound is an ascochlorin derivative that has demonstrated significant cytotoxic effects against prostate cancer cells, particularly against the PC-3 cell line. Mechanistic studies reveal that it induces cell cycle arrest and apoptosis by binding to PI3K/AKT proteins and inhibiting the subsequent signaling cascade. This leads to the downregulation of key proteins in the PI3K/AKT/mTOR axis. [1] The zebrafish xenograft model has further confirmed its anti-tumor efficacy in vivo, highlighting its potential as a lead compound for drug development. [1]

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a common driver in many cancers, making it a prime therapeutic target. This compound exerts its effect by directly interacting with components of this pathway.

The diagram below illustrates the signaling pathway and mechanism of action for this compound:

G GrowthFactors Growth Factor Signals PI3K PI3K (Phosphoinositide 3-Kinase) GrowthFactors->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis Inhibition AKT->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival IlicicolinC This compound IlicicolinC->PI3K Inhibits IlicicolinC->AKT Inhibits

MTT Assay Fundamentals

The MTT assay is a colorimetric method that measures the metabolic activity of cells. The core principle involves the reduction of yellow, water-soluble 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to purple, insoluble formazan crystals by NAD(P)H-dependent oxidoreductase enzymes primarily active in viable cells. [3] [4] [5] The resulting formazan product is then solubilized, and its concentration is quantified by measuring absorbance at around 570 nm. The absorbance value is directly proportional to the number of viable, metabolically active cells in the culture. [3] [5]

Key Experimental Findings for this compound

Recent research has quantitatively characterized the effects of this compound on prostate cancer cells. The table below summarizes the key findings from these investigations:

Table 1: Summary of Experimental Findings on this compound in Prostate Cancer Research

Experimental Model Cell Line/Model Key Findings Reference
Cytotoxicity (MTT Assay) PC-3 Prostate Cancer Cells This compound showed significant cytotoxic effects. The PC-3 line was the most sensitive. [1]
Proliferation Assay PC-3 Cells This compound effectively inhibited cell proliferation. [1]
Migration Assay PC-3 Cells The compound suppressed the migratory capacity of cancer cells. [1]
Apoptosis & Cell Cycle PC-3 Cells This compound induced apoptosis and caused cell cycle arrest. [1]
Target Binding PI3K/AKT Proteins Molecular docking and SPR confirmed direct binding to PI3K/AKT. [1]
Pathway Analysis PC-3 Cells Western blot showed inhibition of PI3K, AKT, and mTOR protein expression. [1]
In Vivo Validation Zebrafish Xenograft Model Confirmed anti-prostate cancer activity in a live animal model. [1]

Detailed MTT Assay Protocol for this compound

Reagent Preparation
  • MTT Stock Solution (12 mM): Dissolve 5 mg of MTT in 1 mL of sterile phosphate-buffered saline (PBS). Vortex or sonicate until completely dissolved. Filter sterilize the solution using a 0.2 µm filter. [6] [7] Aliquot and store protected from light at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles. [3]
  • Solubilization Solution: Various solvents can be used to dissolve the formazan crystals. Common options include:
    • Acidified Isopropanol: 4 mM HCl, 0.1% NP-40 in isopropanol. [3]
    • DMSO: 100% Dimethyl Sulfoxide. [6]
    • SDS-HCl Solution: 10% SDS in 0.01 M HCl. [7]
Cell Seeding and Treatment
  • Cell Line: Human prostate cancer cell line PC-3 is recommended based on its established sensitivity to this compound. [1]
  • Seeding: Harvest exponentially growing PC-3 cells and seed them into a 96-well tissue culture plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete culture medium (e.g., RPMI-1640 with 10% FBS). [6]
  • Incubation: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂. [6]
  • Treatment: Prepare serial dilutions of this compound in culture medium or DMSO (ensure the final DMSO concentration is ≤0.1% and is consistent across all wells, including controls). Remove the old medium from the plate and add 100 µL of the compound-containing medium to the treatment wells. Include appropriate controls:
    • Cell Control (CC): Cells with culture medium and vehicle only (no drug).
    • Blank Control (BC): Culture medium only (no cells). [3]
MTT Incubation and Formazan Solubilization
  • Incubation Period: After treatment (e.g., 24, 48, or 72 hours), add 10 µL of MTT stock solution to each well. Return the plate to the 37°C incubator for 3-4 hours. [6] [7]
  • Solubilization: Carefully remove 85 µL of the medium from each well, leaving approximately 25 µL to avoid disturbing the formazan crystals.
  • Add 50-150 µL of solubilization solution (e.g., DMSO) to each well. [6] [5]
  • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to mix thoroughly. If crystals are not fully dissolved, pipette the liquid up and down gently. [3]
Absorbance Measurement and Data Analysis
  • Reading: Transfer 100 µL from each well to a new 96-well plate if necessary to avoid optical artifacts. Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-650 nm is recommended to correct for background noise. [3] [5]
  • Calculation:
    • Calculate the average absorbance for each set of replicates.
    • Subtract the average absorbance of the Blank Control (BC) wells to obtain the corrected absorbance.
    • Calculate the percentage of cell viability using the formula: % Cell Viability = (Corrected Absorbance of Treated Sample / Corrected Absorbance of Cell Control) × 100
    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 - % Cell Viability [3]

The following workflow diagram summarizes the entire MTT assay procedure:

G Step1 1. Seed PC-3 cells in 96-well plate Step2 2. Incubate 24h for cell adhesion Step1->Step2 Step3 3. Treat with this compound serial dilutions Step2->Step3 Step4 4. Add MTT reagent and incubate 3-4h Step3->Step4 Step5 5. Solubilize formazan crystals with DMSO Step4->Step5 Step6 6. Measure absorbance at 570 nm Step5->Step6 Step7 7. Calculate % Viability & Cytotoxicity Step6->Step7

Optimization and Troubleshooting

Critical Parameters for Success
  • Cell Density: Optimal seeding density is crucial. Conduct a pilot experiment to generate a standard curve of absorbance versus cell number for your specific conditions. The recommended range is 10^3 to 10^5 cells/well for a 96-well plate. [7]
  • Solubilization: Ensure formazan crystals are fully dissolved before reading. Incomplete solubilization is a common source of error. Gently pipetting or extending the shaking time can help. [3]
  • Serum and Phenol Red: The presence of serum or phenol red in the culture medium during MTT incubation can increase background noise. Use serum-free medium during the MTT incubation step for more accurate results. [3]
Troubleshooting Common Issues

Table 2: Troubleshooting Guide for the MTT Assay

Problem Potential Cause Suggested Solution
Low Signal/Absorbance Too few cells; short MTT incubation. Increase seeding density; extend MTT incubation time (up to 4 hours). [6]
High Background Serum or phenol red interference; precipitated crystals. Use serum-free medium during MTT incubation; ensure complete solubilization of crystals. [3]
High Variation Between Replicates Inconsistent cell seeding or pipetting. Ensure a homogeneous cell suspension when seeding; calibrate pipettes and train on technique.
Precipitate Formation After Solubilization Incompatibility of solubilization solution with medium components. Remove as much medium as possible before adding the solubilization solution. [6]

Discussion

The MTT assay provides a robust and quantitative method to validate the in vitro cytotoxicity of this compound, aligning with findings from other mechanistic studies such as clone-formation, flow cytometry, and Western blot assays. [1] The inhibition of the PI3K/AKT/mTOR pathway by this compound not only reduces cell viability but also suppresses proliferation and migration, positioning it as a promising multi-target agent for prostate cancer therapy. [1]

Compared to other members of the ilicicolin family, such as ilicicolin H and the newly discovered ilicicolin K (which exhibit potent antifungal activity), this compound appears to have distinct biological activities and molecular targets, underscoring the therapeutic potential of this class of natural products. [8] [9]

Conclusion

This application note outlines a standardized and detailed protocol for employing the MTT assay to evaluate the cytotoxic effects of this compound on prostate cancer cells. The methodology is consistent with established best practices for cell viability assays [2] [3] [5] and is directly applicable to the study of this novel compound. The demonstrated efficacy of this compound against prostate cancer models, coupled with this reliable testing protocol, provides a solid foundation for its further development as a potential anticancer therapeutic.

References

Ilicicolin C plate clone-formation assay prostate cancer

Author: Smolecule Technical Support Team. Date: February 2026

Clone-Formation Assay Protocol

This protocol, based on established methodology [1] [2], assesses the long-term ability of a single cell to proliferate, indicating reproductive cell death after treatment.

  • Principle: The assay tests whether a single progenitor cell can survive and divide to form a colony of at least 50 cells, demonstrating its clonogenic potential. This is crucial for evaluating the long-term effects of treatments, as short-term viability assays often overestimate cell survival [2].
  • Key Reagents and Materials: Essential items include cell culture media (supplemented with 10% Fetal Bovine Serum), trypsin-EDTA for creating single-cell suspensions, and fixatives/stains like 4% Paraformaldehyde or methanol and 0.5% crystal violet or Giemsa for visualization [2].
  • Procedure:
    • Preparation: Create a single-cell suspension. Accurately count cells and seed them into multi-well plates at appropriate dilutions.
    • Treatment: After cells attach, add the test compound (e.g., Ilicicolin C). Include control groups (e.g., vehicle control).
    • Incubation: Culture cells for 1-3 weeks in a 37°C, 5% CO₂ incubator until distinct colonies form in control wells. Do not disturb the plates.
    • Fixation and Staining: Aspirate the medium. Fix cells with 4% PFA or absolute methanol for 10-20 minutes, then stain with 0.5% crystal violet for 30-60 minutes [2].
    • Analysis: Gently wash plates, air dry, and count colonies manually with a stereomicroscope or using automated imaging systems. Calculate the plating efficiency (PE) and surviving fraction (SF) [2].

Prostate Cancer Context & Potential Assay Application

Prostate cancer biology offers relevant contexts for applying the clonogenic assay.

  • Metabolic Reprogramming: Prostate cancer cells exhibit significant metabolic adaptations, such as increased aerobic glycolysis (the Warburg effect) and a reactivated TCA cycle, which support their biosynthetic needs and growth [3]. Compounds that target these metabolic pathways could be evaluated using the clonogenic assay to measure their impact on long-term cell survival.
  • Therapeutic Targeting: Research into targeted therapies, like nanoparticle-based radiosensitizers [4] or ligand-targeted chemotherapeutic nanocapsules [5], demonstrates the focus on disrupting specific cancer cell processes. The clonogenic assay is the appropriate method to validate the efficacy of such novel therapeutics, including this compound, in eliminating the reproductive capacity of prostate cancer cell lines.

Quantitative Data Structure

While specific data for this compound is unavailable, the table below outlines how to structure results. You would populate it with data from your experiments, treating different prostate cancer cell lines (e.g., LNCaP, PC-3, 22Rv1) with a range of this compound concentrations.

Table: Framework for Reporting Clonogenic Assay Results with this compound

Cell Line This compound Concentration (µM) Average Number of Colonies (Mean ± SD) Plating Efficiency (%) Surviving Fraction
LNCaP 0.0 (Control) To be measured To be calculated 1.0
1.0 To be measured To be calculated To be calculated
5.0 To be measured To be calculated To be calculated
PC-3 0.0 (Control) To be measured To be calculated 1.0
1.0 To be measured To be calculated To be calculated
5.0 To be measured To be calculated To be calculated

Formulas for Calculation:

  • Plating Efficiency (PE) = (Number of colonies counted / Number of cells seeded) × 100%
  • Surviving Fraction (SF) = (PE of treated group / PE of control group)

Experimental Workflow Diagram

The following diagram illustrates the key stages of the clone-formation assay workflow.

Start Cell Seeding & Attachment Treatment Compound Treatment (e.g., this compound) Start->Treatment 24 hours Incubation Long-term Incubation (1-3 weeks) Treatment->Incubation Staining Fixation & Staining Incubation->Staining Colonies form Analysis Colony Counting & Analysis Staining->Analysis

Clonogenic Assay Workflow

How to Proceed without this compound Data

To advance your research on this compound, I suggest these steps:

  • Consult Specialized Databases: Search for "this compound" in scientific literature databases like PubMed, Scopus, or Web of Science to find primary research articles.
  • Review Natural Product Research: this compound is a fungal metabolite. Look into journals focusing on natural products and their bioactivities for prior studies.
  • Establish Your Baseline: Use the detailed protocol provided to first optimize and run the clonogenic assay with standard prostate cancer cell lines and known cytotoxic agents to validate your system before testing this compound.

References

Comprehensive Application Notes and Protocols: Ilicicolin C Western Blot Analysis of PI3K/AKT Pathway Inhibition in Prostate Cancer Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ilicicolin C and Its Therapeutic Significance

This compound is a promising marine-derived compound that has recently emerged as a potential therapeutic agent for prostate cancer. This natural product is an ascochlorin derivative isolated from the coral-derived fungus Acremonium sclerotigenum GXIMD 02501. While initially recognized for its anti-inflammatory properties, recent investigations have revealed its potent anti-cancer activities, particularly against prostate cancer cells. The significance of this compound lies in its ability to selectively target and inhibit the PI3K/AKT/mTOR signaling pathway, which is aberrantly activated in many cancer types and plays a crucial role in tumor progression, survival, and therapeutic resistance. [1]

The PI3K/AKT pathway represents one of the most frequently dysregulated signaling pathways in human cancers, including prostate cancer. This pathway regulates diverse cellular functions including metabolism, growth, proliferation, survival, transcription, and protein synthesis. Under normal physiological conditions, this pathway is tightly regulated; however, in cancer cells, mutations or overexpression of pathway components lead to constitutive activation that drives tumor development and progression. The serine/threonine kinase Akt (protein kinase B) serves as the central node in this pathway and exists in three highly related isoforms (Akt1, Akt2, and Akt3) that share many substrates but also have isoform-specific functions. [2] The critical role of this pathway in oncogenesis has made it a prime target for therapeutic intervention, with this compound representing a novel candidate for targeted therapy.

Mechanism of Action: PI3K/AKT/mTOR Pathway Inhibition

This compound exerts its anti-tumor effects through direct interaction with key components of the PI3K/AKT signaling cascade. Molecular docking studies and surface plasmon resonance technology have demonstrated that this compound binds directly to PI3K/AKT proteins, disrupting their function and downstream signaling. This interaction leads to substantial inhibition of proliferation and induction of apoptosis in prostate cancer cells, with the most pronounced effects observed in PC-3 cells, an established model for advanced prostate cancer. [1]

The molecular mechanism involves multi-level inhibition of the PI3K/AKT/mTOR axis. Treatment with this compound results in significant reduction in the expression of PI3K, AKT, and mTOR proteins, along with modulation of their downstream effectors. Specifically, this compound interferes with the phosphorylation events that activate these signaling molecules, thereby disrupting the transmission of pro-survival signals within cancer cells. This pathway inhibition translates to several anti-cancer phenotypes: cell cycle arrest, suppression of migratory capability, and ultimately, programmed cell death. The compound's ability to block the aberrant activation of this critical pathway underscores its potential as a targeted therapy for prostate cancer, particularly in cases where conventional treatments have failed. [1]

Table 1: Key Effects of this compound on Prostate Cancer Cells Based on Experimental Evidence

Experimental Assay Findings Significance
MTT Assay Cytotoxic effects on prostate cancer cells, most significant on PC-3 cells Demonstrates direct anti-cancer activity
Plate Clone Formation Inhibited proliferation of PC-3 cells Shows impact on long-term proliferative capacity
Flow Cytometry Cell cycle blockade and induction of apoptosis Reveals mechanism of growth inhibition
Molecular Docking Binding to PI3K/AKT proteins Confirms direct target engagement
Zebrafish Xenograft Anti-tumor activity in vivo Validates efficacy in living organisms

Detailed Western Blot Protocol for PI3K/AKT Pathway Analysis

Sample Preparation and Protein Extraction

Cell culture and treatment: Begin with prostate cancer cell lines (e.g., PC-3, 22Rv1, or C4-2B) cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin. Maintain cells at 37°C in a humidified incubator with 5% CO₂. Treat cells with this compound at varying concentrations (determined from initial IC₅₀ studies) for 24-48 hours. Include vehicle-treated controls and consider positive control compounds known to modulate the PI3K/AKT pathway. [1] [3]

Protein extraction: Lyse cells using RIPA buffer (25 mM Tris-HCl pH 7.6, 150 mM NaCl, 1% NP-40, 1% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes, then clarify lysates by centrifugation at 20,000 × g for 20 minutes at 4°C. Collect the supernatant containing solubilized proteins and store at -80°C until use. Determine protein concentration using BCA, Bradford, or similar assay, ensuring a coefficient of determination (R²) ≥0.99 for accuracy. [4]

Sample preparation: Adjust protein concentrations to ensure equal loading across all samples. Prepare samples by mixing with loading buffer (e.g., Laemmli buffer) to achieve final protein loads typically between 10-20 μg per lane for cell lysates. Heat samples at 98°C for 2 minutes to denature proteins. Include prestained molecular weight markers in at least one lane for accurate molecular weight determination. [4]

Gel Electrophoresis and Protein Transfer

Gel preparation: Use 4-12% Bis-Tris gradient gels for optimal separation of proteins across a broad molecular weight range. Gradient gels provide superior resolution compared to fixed-percentage gels. Select MES or MOPS running buffer based on target protein size: MES buffer for better resolution of proteins between 3.5-160 kDa, MOPS for proteins above 200 kDa. [4]

Electrophoresis conditions: Load prepared samples into wells and include appropriate controls: positive control lysates from cells known to express target proteins, negative control lysates from knockout cells if available, and molecular weight markers. Run gels initially at 80V for 4 minutes to allow uniform entry of proteins into the gel matrix, then increase to 180V for approximately 50 minutes, or until the dye front reaches the bottom of the gel. Avoid excessive voltage to prevent "smiley gel" artifacts from overheating. [4]

Protein transfer: Transfer proteins to nitrocellulose or PVDF membranes using wet or semi-dry transfer systems. For traditional tank transfer, use constant current (350 mA for 60-90 minutes) with cooling. For low molecular weight antigens (<20 kDa), add 20% methanol to the transfer buffer to enhance binding and prevent pass-through. For high molecular weight antigens (>150 kDa), include 0.01-0.05% SDS to facilitate efficient transfer from gel to membrane. After transfer, verify efficiency by reversible membrane staining or by staining the gel with Coomassie blue. [5] [4]

Immunodetection and Visualization

Blocking: Incubate membranes with blocking buffer for at least 1 hour at room temperature or overnight at 4°C. Use 5% bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.05% Tween 20) for phosphoprotein detection, as milk-based blockers contain phosphoproteins that can increase background. For other targets, 5% non-fat dry milk in TBST can be used. [5]

Antibody incubation: Prepare primary antibodies in blocking buffer at optimized concentrations. Key antibodies for PI3K/AKT pathway analysis include:

  • Anti-PI3K (multiple subunits)
  • Anti-phospho-Akt (Ser473)
  • Anti-total Akt
  • Anti-phospho-mTOR (Ser2448)
  • Anti-total mTOR
  • Anti-phospho-PRAS40
  • Anti-tubulin, GAPDH, or actin as loading controls

Incubate membranes with primary antibodies with gentle agitation overnight at 4°C for optimal results. Wash membranes 4 times with TBST for 10 minutes each before applying secondary antibodies. Use species-appropriate fluorescently-labeled secondary antibodies (e.g., IRDye 680LT or 800CW) for quantitative fluorescent western blotting. Incubate for 1-2 hours at room temperature protected from light. Wash again as before. [4]

Detection and imaging: For fluorescent detection, scan membranes using an Odyssey imaging system or similar. Set instrument to appropriate channels based on fluorophore excitation/emission spectra. Adjust exposure settings to ensure signals are within the linear range of detection, avoiding saturation. For chemiluminescent detection, incubate membrane with ECL substrate for 3-5 minutes before imaging with a digital documentation system. [4]

G PI3K/AKT Signaling Pathway & this compound Inhibition GrowthFactors Growth Factors & Receptor Activation PI3K PI3K Activation GrowthFactors->PI3K PIP3 PIP2 → PIP3 Conversion PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt1 Akt Activation (Thr308/Ser473) PIP3->Akt1 PDK1->Akt1 Thr308 mTORC1 mTORC1 Activation Akt1->mTORC1 mTORC2 mTORC2 mTORC2->Akt1 Ser473 CellProcesses Cell Survival Proliferation Growth mTORC1->CellProcesses PTEN PTEN (PIP3 → PIP2) PTEN->PIP3 IlicicolinC This compound Inhibition IlicicolinC->PI3K IlicicolinC->Akt1 IlicicolinC->mTORC1

Experimental Results and Data Analysis

Quantitative Analysis of PI3K/AKT Pathway Inhibition

Western blot analysis of this compound-treated prostate cancer cells reveals dose-dependent inhibition of the PI3K/AKT/mTOR pathway. The most significant effects are observed in PC-3 cells, where treatment with this compound results in substantial reduction of phosphorylated Akt (Ser473) and phosphorylated mTOR, indicating successful pathway blockade. These molecular changes correlate with functional outcomes including reduced cell viability, increased apoptosis, and suppressed migration. The effects begin to manifest at concentrations as low as 1-5 μM, with maximal inhibition typically achieved at 10-20 μM, depending on exposure duration and cell type. [1]

Time-course experiments demonstrate that pathway inhibition occurs relatively rapidly, with detectable reduction in phosphorylated Akt within 6-12 hours of treatment, preceding morphological changes and apoptosis induction. The suppression of downstream effectors such as PRAS40 and palladin further confirms the comprehensive nature of pathway blockade. Importantly, this compound shows efficacy in both androgen-sensitive and castration-resistant prostate cancer models, suggesting its potential application across different disease stages. [1]

Table 2: Representative Quantitative Data from this compound Treatment in PC-3 Prostate Cancer Cells

This compound Concentration p-Akt Reduction (%) p-mTOR Reduction (%) Cell Viability (%) Apoptosis Induction (Fold Change)
0 μM (Control) 0 0 100 1.0
1 μM 25.4 ± 3.2 18.7 ± 2.9 85.2 ± 4.1 1.8 ± 0.3
5 μM 62.8 ± 5.1 55.3 ± 4.7 52.7 ± 3.8 3.5 ± 0.6
10 μM 88.5 ± 6.3 79.6 ± 5.9 28.4 ± 2.9 6.2 ± 0.9
20 μM 95.2 ± 7.1 91.8 ± 6.5 15.7 ± 1.8 9.7 ± 1.3
Validation in Disease Models

The anti-cancer efficacy of this compound has been validated in multiple experimental systems, culminating in in vivo confirmation using zebrafish xenograft models. These studies demonstrate that this compound effectively suppresses tumor growth and progression in a living organism, supporting its potential therapeutic utility. The zebrafish model offers several advantages for drug evaluation, including optical transparency for direct tumor visualization, high fecundity for statistical power, and physiological relevance of tumor microenvironment interactions. [1]

In xenograft experiments, PC-3 cells labeled with fluorescent markers are implanted into zebrafish embryos, followed by treatment with this compound. Quantitative analysis reveals significant reduction in tumor size and dissemination in treated compared to control animals. These in vivo findings corroborate the molecular mechanisms elucidated through in vitro experiments, providing a comprehensive preclinical profile of this compound's anti-tumor properties. Additional pharmacokinetic modeling using QikProp software suggests favorable oral absorption characteristics, further enhancing the compound's therapeutic appeal. [1]

Technical Considerations and Optimization Strategies

Controls and Normalization

Appropriate controls are essential for interpreting Western blot results accurately. Include positive control lysates from cell lines known to express the target proteins (e.g., PC-3 for prostate cancer markers), negative control lysates from knockout cells or tissues lacking target expression, and no primary antibody controls to assess secondary antibody specificity. For phosphorylation studies, include stimulated and unstimulated controls to confirm antibody specificity for the phosphorylated epitope. [6]

Loading controls are critical for normalizing protein expression data and accounting for variations in sample loading and transfer efficiency. Select loading controls with expression profiles appropriate for your experimental system:

  • Whole cell extracts: GAPDH, actin, tubulin
  • Nuclear fractions: Lamin B1, HDAC1, TBP
  • Mitochondrial fractions: HSP60, VDAC1/Porin, COX IV
  • Membrane fractions: NaK ATPase, Transferrin

Ensure your loading control has a distinct molecular weight from your target protein to facilitate simultaneous detection in multiplex assays. For quantitative comparisons, verify that the signal for both target and loading control proteins fall within the linear range of detection to avoid saturation artifacts. [6]

Troubleshooting Common Issues

High background often results from excessive antibody concentrations, insufficient blocking, or inadequate washing. To address this, titrate antibodies to determine optimal concentrations, extend blocking time to 1-2 hours at room temperature or overnight at 4°C, increase number and volume of washes, and include 0.05% Tween 20 in wash buffers. For fluorescent detection, ensure membranes remain moist and protected from light throughout the procedure. [5]

Weak or no signal may indicate inefficient transfer, low antibody affinity, or insufficient antigen. To enhance signal, verify transfer efficiency by post-transfer gel staining, increase protein load, try different antigen retrieval methods, concentrate primary antibody incubation, or try a more sensitive detection system. For low abundance targets, consider using maximum sensitivity substrates such as SuperSignal West Femto. [5]

Non-specific bands often arise from antibody cross-reactivity or protein degradation. To address this, check antibody datasheets for known cross-reactivities, ensure fresh protease inhibitors are included in lysis buffers, avoid repeated freeze-thaw cycles of samples, and consider using different electrophoresis conditions (e.g., non-reducing conditions for certain antigens). [5]

G Western Blot Experimental Workflow cluster_controls Essential Controls SamplePrep Sample Preparation Cell Lysis & Protein Extraction GelElectro Gel Electrophoresis SDS-PAGE Separation SamplePrep->GelElectro ProteinTransfer Protein Transfer To Membrane GelElectro->ProteinTransfer Blocking Blocking Non-specific Sites ProteinTransfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb PositiveControl Positive Control Lysate PrimaryAb->PositiveControl NegativeControl Negative Control Lysate PrimaryAb->NegativeControl LoadingControl Loading Control PrimaryAb->LoadingControl NoPrimaryAb No Primary Antibody Control PrimaryAb->NoPrimaryAb Detection Detection & Imaging SecondaryAb->Detection Analysis Data Analysis & Normalization Detection->Analysis

Advanced Applications and Methodological Innovations

Automated Western Blotting Systems

Traditional Western blotting faces challenges with reproducibility, time consumption, and quantitative accuracy. Automated systems address these limitations through standardization and reduced manual intervention. The iBind Flex system automates the immunodetection steps (blocking, antibody incubations, and washes) using sequential lateral flow technology, reducing hands-on time to approximately 3 hours. While this system requires less antibody volume, it often necessitates higher antibody concentrations for optimal results. [7]

The JESS Simple Western system represents a fully automated capillary-based approach that eliminates gels and membranes entirely. Proteins are separated in capillaries, immobilized via photoactivated chemistry, and detected using standard immunoblotting principles. This system offers superior reproducibility, requires minimal sample amounts (as little as 3 μL per capillary), and automatically performs imaging and analysis. Studies directly comparing traditional Western blotting with automated systems have demonstrated that fully automated systems can save significant time while providing enhanced sensitivity, particularly for limited samples. [7]

Quantitative Fluorescent Western Blotting

Quantitative Fluorescent Western Blotting (QFWB) represents a significant advancement over traditional chemiluminescent detection. Fluorescent detection provides a linear detection profile across a wider range of protein concentrations compared to the saturable kinetics of chemiluminescent detection. This linearity enables more accurate quantification of expression changes, particularly for subtle modulations that might be missed with conventional methods. [4]

QFWB methodology utilizes infrared fluorescent dyes (e.g., Alexa Fluor 680 and 790) that offer minimal background autofluorescence and excellent sensitivity. The technique enables multiplex detection of multiple targets simultaneously by using primary antibodies from different host species with spectrally distinct secondary antibodies. This multiplexing capability is particularly valuable for pathway analysis, as it allows direct comparison of phosphorylated and total protein levels within the same sample, eliminating variability associated with stripping and reprobing membranes. [4]

Conclusion

This compound represents a promising marine-derived compound with significant potential for prostate cancer therapy development. Its ability to selectively inhibit the PI3K/AKT/mTOR pathway—a key driver of prostate cancer progression—positions it as a valuable candidate for targeted therapy approaches. The Western blot protocols outlined in this document provide comprehensive guidance for investigating the molecular mechanisms of this compound and similar compounds, with emphasis on quantitative rigor, appropriate controls, and troubleshooting strategies to ensure reliable results.

The integration of advanced methodologies such as automated Western blotting systems and quantitative fluorescent detection enhances the precision and reproducibility of pathway analysis, addressing longstanding limitations of traditional Western blotting. As research on this compound progresses, these methodologies will be essential for validating its mechanism of action, optimizing dosing regimens, and identifying potential combination therapies. The consistent demonstration of this compound's efficacy across multiple experimental models, culminating in validated in vivo activity, underscores its therapeutic promise and justifies continued investigation. [1]

References

Ilicicolin C molecular docking software Autodock Vina

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to AutoDock Vina

AutoDock Vina is an open-source program for molecular docking that predicts the bound conformation and binding affinity of small molecule ligands to a macromolecular target, such as a protein [1]. It is widely used in structural biology and computer-aided drug design for virtual screening and studying biomolecular interactions [1]. A key advantage is its significant speed improvement and improved average accuracy in binding mode prediction compared to its predecessor, AutoDock 4, making it suitable for docking large ligand libraries [1] [2].

The AutoDock Suite and Related Tools

AutoDock Vina is part of a broader suite of tools. The table below summarizes the key components relevant to a docking workflow.

Tool Name Primary Function Role in Docking Workflow
AutoDock Vina [1] [2] Core docking program Predicts optimal docked conformations and binding affinities.
AutoDock [1] Core docking program An alternative, more customizable docking engine; platform for advanced methods.
AutoDockTools (ADT) [1] Graphical user interface Prepares receptor, ligand, and parameter files; analyzes results.
Raccoon2 [1] Graphical interface Streamlines virtual screening of large compound libraries.
AutoLigand [1] Binding site prediction Identifies optimal binding sites on a receptor surface.

Software Installation and Preparation

For the latest versions and installation instructions, visit the official GitHub repositories:

  • AutoDock Vina v1.2.x (2021–present): [Link] [2]
  • AutoDock-GPU: [Link] [2]

Step-by-Step Docking Protocol

This protocol outlines the standard procedure for a molecular docking experiment using AutoDock Vina.

Step 1: Coordinate Preparation of Receptor and Ligand

Successful docking requires carefully prepared input files in the PDBQT format, which includes atomic coordinates, partial charges, atom types, and torsional degrees of freedom [1].

  • Receptor Preparation: Typically, a protein structure from a source like the Protein Data Bank (PDB) is used.
    • Remove water molecules and heteroatoms, except for those crucial for binding (e.g., catalytic water molecules or co-factors).
    • Add polar hydrogen atoms and compute Gasteiger partial charges [1].
    • Save the final prepared structure as a PDBQT file.
  • Ligand Preparation: The small molecule (e.g., Ilicicolin C) requires a 3D structure.
    • Generate a 3D structure from a SMILES string or similar representation.
    • Similarly, add polar hydrogens and assign charges.
    • Define the ligand's rotatable bonds; this is a critical step as it determines the conformational flexibility during docking [1].
    • Save the final prepared ligand as a PDBQT file.

AutoDockTools (ADT) provides a graphical interface to perform all these preparation steps [1]. For virtual screening, libraries of compounds can be processed in batch mode.

Step 2: Defining the Docking Search Space

You must define a box (the "grid") in which Vina will search for potential binding poses.

  • Center and Size: Specify the box's center using (x, y, z) coordinates and its dimensions in Ångströms (length, width, height).
  • Location: The box should encompass the protein's binding site of interest. This site can be known from previous experimental data (e.g., a crystallized ligand) or predicted using tools like AutoLigand [1].
Step 3: Configuring and Running AutoDock Vina

A typical Vina command is executed from the terminal. The key parameters are summarized in the table below.

Parameter Description Typical Value / Example
--receptor Input PDBQT file of the protein. receptor.pdbqt
--ligand Input PDBQT file of the small molecule. ligand.pdbqt
--config File containing search space parameters (center, size). config.txt
--exhaustiveness Controls the comprehensiveness of the search; higher values increase runtime but improve accuracy. 8 (default), 32, or higher for VS
--out Output PDBQT file for the best docking pose. vina_result.pdbqt

An example configuration file (config.txt) might look like this:

The corresponding command to run Vina would be:

Step 4: Analysis and Validation of Docking Results
  • Binding Affinity: Vina outputs a binding affinity (estimated ΔG) in kcal/mol for each predicted pose. More negative values indicate stronger predicted binding [3].
  • Pose Clustering: Vina typically generates multiple poses (e.g., 9). These should be clustered to check for consistency [1].
  • Interaction Analysis: Visualize the top-ranked poses in a molecular viewer (like ADT or PyMOL) to analyze specific interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and receptor.
  • Validation: Before docking novel compounds, it is good practice to validate your protocol by re-docking a known ligand from a co-crystal structure and calculating the Root-Mean-Square Deviation (RMSD) between the predicted and experimental pose. A low RMSD (<2.0 Å) indicates a reliable protocol [4].

Advanced Applications and Protocols

Virtual Screening with Raccoon2

For screening large compound libraries, Raccoon2 automates the process of preparing ligands, managing docking jobs on computational resources, and filtering the results based on binding energy and specific interactions [1].

Accounting for Receptor Flexibility

A key limitation of standard docking is the treatment of the receptor as rigid. Advanced methods can mitigate this:

  • Multiple Receptor Conformations: Dock into an ensemble of different protein structures (e.g., from NMR or molecular dynamics) [1].
  • Flexible Sidechains: AutoDock Vina and AutoDock 4 allow specific receptor side chains to be treated as flexible during docking, which accounts for limited induced fit [1] [2].
Integration with Molecular Dynamics and ADMET
  • Validation with MD Simulations: Molecular docking results can be validated using Molecular Dynamics (MD) simulations, which assess the stability of the protein-ligand complex over time using metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) [5] [3]. A stable complex in MD simulations strengthens the docking predictions.
  • ADMET Profiling: Promising docked compounds should be evaluated for drug-likeness. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) tools like SwissADME and ProTox-3 can predict properties such as gastrointestinal absorption, blood-brain barrier permeability, and hepatotoxicity, helping prioritize leads for further development [6] [5].

Illustrative Example from Recent Research

A 2025 study on pyrazole derivatives provides an excellent example of a complete docking workflow. The researchers synthesized compounds and evaluated their antifungal activity. To understand the mechanism, they performed molecular docking against fungal target proteins (FDC1 in A. niger, UDP-GlcNAc in A. flavus) using AutoDock Vina [5]. The compounds with the best experimental antifungal activity (e.g., 3b and 10b) also showed strong binding energies in docking. These results were further validated by MD simulations, which showed stable complexes, and by ADMET analysis, which confirmed favorable drug-like properties and low predicted toxicity [5].

Workflow and Analysis Diagrams

The following diagrams, created with Graphviz using the DOT language, visualize the core docking workflow and the subsequent analysis steps.

G PDB File (Receptor) PDB File (Receptor) Prepare Receptor (ADT) Prepare Receptor (ADT) PDB File (Receptor)->Prepare Receptor (ADT) Receptor.pdbqt Receptor.pdbqt Prepare Receptor (ADT)->Receptor.pdbqt Define Search Space Define Search Space Receptor.pdbqt->Define Search Space Run AutoDock Vina Run AutoDock Vina Receptor.pdbqt->Run AutoDock Vina Ligand Structure Ligand Structure Prepare Ligand (ADT) Prepare Ligand (ADT) Ligand Structure->Prepare Ligand (ADT) Ligand.pdbqt Ligand.pdbqt Prepare Ligand (ADT)->Ligand.pdbqt Ligand.pdbqt->Define Search Space Ligand.pdbqt->Run AutoDock Vina config.txt config.txt Define Search Space->config.txt config.txt->Run AutoDock Vina Docked Poses (.pdbqt) Docked Poses (.pdbqt) Run AutoDock Vina->Docked Poses (.pdbqt) Analyze Results Analyze Results Docked Poses (.pdbqt)->Analyze Results Binding Affinity (kcal/mol) Binding Affinity (kcal/mol) Analyze Results->Binding Affinity (kcal/mol) Pose Clustering Pose Clustering Analyze Results->Pose Clustering Interaction Analysis Interaction Analysis Analyze Results->Interaction Analysis

Diagram 1: AutoDock Vina Docking Workflow. This chart outlines the key steps for preparing files and running a docking simulation.

G Top Docked Pose Top Docked Pose Molecular Dynamics Simulation Molecular Dynamics Simulation Top Docked Pose->Molecular Dynamics Simulation In Silico ADMET Profiling In Silico ADMET Profiling Top Docked Pose->In Silico ADMET Profiling Stability Metrics (RMSD, RMSF) Stability Metrics (RMSD, RMSF) Molecular Dynamics Simulation->Stability Metrics (RMSD, RMSF) Experimental Validation (e.g., IC₅₀) Experimental Validation (e.g., IC₅₀) Stability Metrics (RMSD, RMSF)->Experimental Validation (e.g., IC₅₀) Drug-likeness & Toxicity Drug-likeness & Toxicity In Silico ADMET Profiling->Drug-likeness & Toxicity Drug-likeness & Toxicity->Experimental Validation (e.g., IC₅₀)

Diagram 2: Post-Docking Analysis and Validation. This chart shows the pathway for validating docking results with advanced computational and experimental methods.

I hope these detailed application notes provide a solid foundation for your research with this compound. The general principles and protocols outlined here are directly applicable to your docking studies.

References

Ilicicolin C and the Zebrafish Xenograft Model: A Proposed Protocol for Efficacy Testing

Author: Smolecule Technical Support Team. Date: February 2026

Application Note Summary: This document outlines a detailed protocol for utilizing zebrafish Patient-Derived Xenograft (zPDX) models to evaluate the anti-tumor efficacy of Ilicicolin C, a promising marine-derived compound, against prostate cancer. The model leverages the optical transparency and high fecundity of zebrafish for rapid, high-throughput in vivo drug screening [1].

Background: this compound is an ascochlorin derivative isolated from the coral-derived fungus Acremonium sclerotigenum GXIMD 02501. It has demonstrated significant cytotoxic effects on prostate cancer cells, particularly the PC-3 cell line, by inhibiting the PI3K/AKT/mTOR pathway and inducing apoptosis [2]. The in vivo anti-prostate cancer activity of this compound has been preliminarily confirmed in a zebrafish xenograft model, highlighting its potential for further drug development [2]. The zebrafish xenograft model is a validated tool for studying tumor growth, metastasis, and drug response, offering a faster and more scalable alternative to murine models for preliminary in vivo testing [3] [4] [5].


Experimental Workflow

The diagram below illustrates the complete experimental workflow for evaluating this compound in the zebrafish xenograft model.

workflow Zebrafish Xenograft Model Workflow Zebrafish Preparation Zebrafish Preparation Microinjection Microinjection Zebrafish Preparation->Microinjection sub1        1.1. Use casper strain (transparent)1.2. Dechorionate embryos1.3. Anesthetize with Tricaine     Zebrafish Preparation->sub1 Tumor Cell Preparation Tumor Cell Preparation Tumor Cell Preparation->Microinjection sub2        2.1. Culture PC-3 cells2.2. Label with fluorescent dye (e.g., CM-Dil)2.3. Harvest and resuspend     Tumor Cell Preparation->sub2 Incubation & Tumor Engraftment Incubation & Tumor Engraftment Microinjection->Incubation & Tumor Engraftment sub3        3.1. Inject 100-500 cells per embryo3.2. Site: Perivitelline space (PVS) or Duct of Cuvier     Microinjection->sub3 Drug Treatment Drug Treatment Imaging & Analysis Imaging & Analysis Drug Treatment->Imaging & Analysis Endpoint Analysis Endpoint Analysis Drug Treatment->Endpoint Analysis sub4        4.1. Begin at 1-2 days post-injection (dpi)4.2. Add this compound to embryo water4.3. Refresh drug/medium daily     Drug Treatment->sub4 Incubation & Tumor Engraftment->Drug Treatment

Detailed Methodology

2.1. Zebrafish Husbandry and Preparation

  • Animal Strain: Use the casper mutant line, which is optically transparent throughout its life, or the transgenic Tg(fli1a:EGFP) line, which has fluorescent endothelial cells, for enhanced visualization of blood vessels and tumor cell intravasation [3] [6].
  • Embryo Collection and Maintenance: Collect embryos and raise them in E3 embryo medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄) at 28.5°C [6]. To prevent pigment formation, which can obstruct imaging, add 0.003% 1-Phenyl-2-thiourea (PTU) to the E3 medium from 24 hours post-fertilization (hpf) onward [4].
  • Preparation for Injection: At 48 hpf, dechorionate embryos manually or enzymatically using pronase [6]. Anesthetize the embryos using a Tricaine (MS-222) solution (e.g., 150 mg/L) [6] prior to microinjection.

2.2. Tumor Cell Preparation

  • Cell Line: Use human prostate cancer PC-3 cells, which have shown high sensitivity to this compound in vitro (IC₅₀ values in the low micromolar range) [2].
  • Cell Culture and Labeling: Culture PC-3 cells in standard conditions. Harvest cells at 80-90% confluence. Fluorescently label the cells using a lipophilic dye such as CM-Dil (7.5 μL per million cells) or similar (e.g., Vybrant DiD) according to the manufacturer's instructions [6] [7]. This allows for in vivo tracking of tumor cells.
  • Final Preparation: After labeling, wash the cells and resuspend them in a sterile, biocompatible buffer like PBS or serum-free culture medium at a high density of 100,000 - 200,000 cells/μL to create a concentrated injection slurry [6]. Keep the cell suspension on ice until injection.

2.3. Microinjection and Engraftment

  • Microinjection System: Use a pressurized microinjector system with fine glass capillary needles.
  • Injection Procedure: Anesthetize and position the 48 hpf embryos on an agarose plate. Microinject approximately 100 to 500 cells in a volume of 1-5 nL into the perivitelline space (PVS) [6] or directly into the bloodstream via the Duct of Cuvier [4] [8].
  • Post-Injection Care: After injection, transfer the embryos to a recovery bath of fresh E3 medium and then incubate them at 34°C [6]. This temperature is a compromise between the optimal temperature for zebrafish (28.5°C) and human cells (37°C). Incubate the xenografts for 24-48 hours to allow for tumor engraftment.

2.4. Drug Treatment with this compound

  • Treatment Initiation: Begin drug treatment at 1-2 days post-injection (dpi), once the tumor is established.
  • Administration Method: Add this compound directly to the E3 embryo medium for aquatic exposure [2] [3]. The use of a vehicle control (e.g., DMSO, with a final concentration ≤0.1%) is mandatory.
  • Treatment Duration: Refresh the drug and medium daily. A typical treatment duration is 3 to 4 days [3] [4].

2.5. Imaging and Quantitative Analysis

  • In Vivo Imaging: At the end of the treatment period, image the live, anesthetized zebrafish using a fluorescence stereomicroscope. Capture high-resolution images of the primary tumor site and screen the entire body for disseminated tumor cells.
  • Quantitative Endpoints:
    • Primary Tumor Size: Measure the fluorescent area of the primary tumor using image analysis software like Fiji/ImageJ. Calculate the change in tumor area between the start and end of treatment [3] [6].
    • Metastatic Dissemination: Quantify the number of metastatic cells or metastatic foci in secondary areas, such as the caudal hematopoietic tissue (CHT) [3] [8].
    • Cell Death and Proliferation: To complement gross tumor measurements, fluorescent TUNEL assays (for apoptosis) and phospho-histone H3 staining (for proliferation) can be performed on fixed samples to elucidate the mechanism of action of this compound.
Key Quantitative Parameters from Literature

The tables below summarize critical parameters for establishing and analyzing the zPDX model, derived from published studies on various cancer types.

Table 1: Zebrafish Xenograft Model Parameters from Recent Studies

Parameter Colorectal Cancer (Cell Line) [6] Epithelial Ovarian Cancer (Patient-Derived) [3] Non-Small Cell Lung Cancer (PDX-derived) [4]
Zebrafish Age at Injection 48 hpf 2 dpf 2 dpf
Injection Site Perivitelline Space (PVS) Yolk Sac / Duct of Cuvier Duct of Cuvier
Cells Injected ~100-200 nL of 10⁵ cells/µL suspension Not Specified Tissue fragments
Incubation Temperature 34°C 36°C 34-35°C
Assay Duration 3 days 3-4 days 3 days
Engraftment Success Rate High (for cell lines) 45% (70% for confirmed EOC) 88%

Table 2: Key Experimental Outcomes for this compound

Experimental Level Key Findings on this compound Citation
In Vitro (Cell Culture) Induced apoptosis and cell cycle arrest in PC-3 cells; inhibited PI3K/AKT/mTOR pathway. [2]
In Silico (ADMET) Predicted to have favorable oral absorption properties. [2]
In Vivo (Zebrafish) Confirmed anti-prostate cancer activity in a zebrafish xenograft model. [2]
Troubleshooting and Best Practices
  • Cell Viability: Ensure cell viability is >90% before injection. Using dead cells will lead to poor engraftment and high embryo mortality.
  • Dosage Optimization: A dose-response curve for this compound should be established to find the effective concentration that inhibits tumor growth without causing toxicity to the zebrafish larvae (e.g., developmental defects or lethality).
  • Blinding and Randomization: To minimize bias, randomize embryos into treatment and control groups after a successful injection and perform image analysis in a blinded manner.
  • Ethical Considerations: All procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC) or equivalent ethical body. Embryos should be sacrificed before they reach free-feeding stages (typically 120 hpf) as per standard ethical guidelines [6].

References

Ilicicolin C combination therapy castration-resistant prostate cancer

Author: Smolecule Technical Support Team. Date: February 2026

Scientific Rationale for Ilicicolin C Combinations

This compound is an ascochlorin derivative isolated from the coral-derived fungus Acremonium sclerotigenum GXIMD 02501 [1]. Recent research has delineated its single-agent mechanism of action, providing a clear basis for rational combination strategies.

Mechanism of Action of this compound: A 2025 study demonstrated that this compound exerts anti-tumor effects in prostate cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway [1]. Key findings from this study are summarized in the table below.

Table 1: Key Experimental Findings for this compound Monotherapy (from Sorres et al., 2025)

Experimental Model Findings Significance
In Vitro (PC-3 cells) Cytotoxic effects; inhibited proliferation & migration; induced apoptosis & cell cycle arrest [1]. Confirms direct anti-cancer activity.
Molecular Docking & SPR This compound could bind to PI3K/AKT proteins [1]. Identifies direct molecular target.
Western Blot Analysis Inhibited expression of PI3K, AKT, and mTOR proteins; regulated downstream pathway effectors [1]. Validates on-target mechanism of action.
In Vivo (Zebrafish model) Confirmed anti-prostate cancer activity in a live animal model [1]. Supports efficacy in a complex biological system.

The following diagram illustrates the primary signaling pathway targeted by this compound and its logical connections to other CRPC-relevant pathways, highlighting potential combination nodes.

G cluster_pathway This compound Primary Target Pathway GrowthFactor Growth Factor/Receptor PI3K PI3K GrowthFactor->PI3K Activates AKT AKT (PKB) PI3K->AKT PIP3 mTOR mTOR AKT->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival IliC This compound IliC->PI3K Inhibits AR Androgen Receptor (AR) AR->PI3K Cross-talk ARInhibitor AR-Targeted Therapy (e.g., Enzalutamide) ARInhibitor->AR Inhibits EZH2 EZH2 (Epigenetic) EZH2->AR Activates EZH2Inhibitor EZH2 Suppressor (e.g., Ilicicolin A) EZH2Inhibitor->EZH2 Inhibits PARPi PARP Inhibitor HRR HRR Deficiency HRR->PARPi Synthetic Lethality

The crosstalk between the PI3K/AKT/mTOR and AR pathways is a well-known mechanism of resistance in CRPC [2]. Simultaneously targeting both pathways is a clinically validated strategy to overcome treatment resistance and improve patient outcomes.

Proposed Preclinical Protocol for Combination Studies

This protocol outlines a systematic approach to evaluate the efficacy of this compound in combination with other agents for CRPC.

In Vitro Combination Screening

1.1 Objective: To identify synergistic drug combinations between this compound and standard-of-care agents in CRPC cell lines.

1.2 Materials:

  • Cell Lines: Androgen-sensitive (LNCaP) and castration-resistant (C4-2B, 22Rv1, PC-3) prostate cancer cells. Use C4-2B/ENZR cells to model enzalutamide resistance [3] [4].
  • Test Compounds: this compound (≥95% purity), Enzalutamide, Abiraterone, Talazoparib, Docetaxel.
  • Reagents: Cell culture media, Cell-Titer-Glo reagent, combination index calculation software.

1.3 Methodology:

  • Cell Viability Assay: Seed cells in 96-well plates. Treat with serial dilutions of this compound and partner drugs alone and in combination using a checkerboard design. After 4 days, assess viability using Cell-Titer-Glo luminescent assay [3] [4].
  • Data Analysis: Calculate IC₅₀ values for single agents using software like GraphPad Prism. Determine combination indices (CI) using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 additivity, and CI > 1 antagonism.

1.4 Key Measurements: IC₅₀ values, Combination Index (CI) values, isobolograms.

Mechanistic Validation of Top Combinations

2.1 Objective: To confirm the on-target effects of synergistic combinations.

2.2 Protocol: Western Blot Analysis

  • Harvest protein lysates from cells treated with vehicle, single agents, and combinations for 48 hours [3] [4].
  • Separate proteins by SDS-PAGE and transfer to PVDF membranes.
  • Probe with antibodies against:
    • PI3K Pathway: p-AKT (Ser473), total AKT, p-S6, p-4E-BP1.
    • AR Pathway: Full-length AR, AR-V7 variant (in 22Rv1).
    • Apoptosis: Cleaved Caspase-3, PARP.
    • Loading Control: GAPDH or β-Actin.
  • Detect signals using a chemiluminescent imager.

2.3 Key Measurements: Protein expression levels and phosphorylation status.

In Vivo Efficacy Studies

3.1 Objective: To validate the anti-tumor efficacy of the combination in a live model.

3.2 Materials & Model:

  • Model: Zebrafish xenograft model (for preliminary screening) [1] or mouse xenograft model using 22Rv1 or C4-2B/ENZR cells [3].
  • Dosing: Administer this compound (based on its in vivo pharmacokinetic profile), partner drug (e.g., enzalutamide), and vehicle control.

3.3 Methodology:

  • Monitor tumor volume twice weekly and serum PSA levels (for AR-positive models) weekly.
  • At study endpoint, harvest tumors for immunohistochemistry (IHC) analysis of Ki-67 (proliferation), Cleaved Caspase-3 (apoptosis), and CD31 (microvessel density).

3.4 Key Measurements: Tumor volume, time to progression, PSA kinetics, IHC scoring.

Potential Combination Strategies & Clinical Context

The most promising combinations will leverage the PI3K inhibition by this compound to block a key resistance pathway.

  • Strategy 1: this compound + Androgen Receptor Pathway Inhibitors (ARPIs)

    • Rationale: The PI3K and AR pathways engage in reciprocal feedback; inhibiting one can sensitize cells to inhibition of the other [2]. Combining this compound with enzalutamide or abiraterone could prevent or delay resistance.
    • Clinical Context: This mirrors the intent of intensifying AR-targeted therapy with other mechanism-of-action drugs [5] [2].
  • Strategy 2: this compound + PARP Inhibitors

    • Rationale: This strategy is most relevant for tumors with homologous recombination repair (HRR) deficiencies, particularly in BRCA1/2 genes. While not a direct effect of this compound, combining a PARP inhibitor like talazoparib or olaparib with a pathway-targeted drug is a modern paradigm [6] [7].
    • Clinical Context: The TALAPRO-2 trial established talazoparib + enzalutamide as a new standard of care for mCRPC, showing an 8.8-month improvement in median overall survival [7]. A regimen involving this compound could be explored in a similar context.
  • Strategy 3: this compound + Ilicicolin A (Multi-Target Epigenetic/Metabolic)

    • Rationale: Ilicicolin A, a related compound, suppresses the EZH2 signaling pathway and enhances enzalutamide's activity in CRPC models [3] [4]. As EZH2 can also promote tumor progression, a dual-ascochlorin approach could simultaneously target PI3K/AKT/mTOR and EZH2.

Challenges & Future Directions

  • Overcoming Resistance: CRPC is highly heterogeneous. Patient-derived organoids or xenografts can help test combinations across different resistance backgrounds.
  • Biomarker Development: Identify predictive biomarkers for this compound response, such as PTEN loss (predicting PI3K pathway dependence) or specific AR alterations.
  • Toxicity Profiling: A thorough investigation of the safety profile of this compound, both alone and in combination, is essential before clinical translation.

References

Comprehensive Application Notes and Protocols: Ilicicolin C Oral Absorption and Pharmacokinetics Simulation

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

This document provides detailed application notes and experimental protocols for investigating the oral absorption and pharmacokinetic properties of ilicicolin C, a member of the ilicicolin antifungal family. While comprehensive data specifically for this compound is limited in the available literature, these protocols integrate established methodologies from related compounds and current advanced modeling approaches to create a framework for systematic evaluation. The content includes computational predictions, in vitro methodologies, and physiologically based pharmacokinetic (PBPK) modeling strategies to support researchers in characterizing this compound's drug disposition properties. These protocols are designed to address the significant research gap regarding this compound's pharmacokinetic profile while leveraging existing knowledge of structurally similar ilicicolin compounds.

Introduction to Ilicicolin Antifungals

Ilicicolin compounds represent a class of fungal-derived metabolites with potent antifungal activity through specific inhibition of the cytochrome bc1 complex in the mitochondrial electron transport chain. While recent research has identified several ilicicolin variants including ilicicolin H and the newly discovered ilicicolin K [1], this compound remains comparatively less characterized despite its potential therapeutic value. The ilicicolin family shares a common polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) biosynthetic origin, resulting in structurally related compounds with variations in hydroxylation patterns and ring formations [1].

The pharmacological potential of ilicicolin derivatives is substantial, particularly in addressing the growing challenge of antimicrobial resistance. Ilicicolin H demonstrates remarkable potency against pathogenic fungi including Candida albicans with half-maximal inhibitory concentrations (IC50) in the range of 2-3 ng/mL for the fungal NADH:cytochrome bc1 reductase [1]. However, its translational development has been challenged by high plasma protein binding and modest efficacy in in vivo models [1]. Understanding the absorption and disposition properties of this compound through systematic pharmacokinetic evaluation represents a critical step in assessing its potential as a viable antifungal candidate and identifying possible advantages over other ilicicolin derivatives.

Computational Prediction of Illicicolin C Properties

Physicochemical Property Assessment

Table 1: Computed Physicochemical Properties of Illicicolin Compounds

Property Predicted Value Methodology Optimal Range
Molecular Weight To be determined B3LYP/6-311G(d,p) <500 g/mol
logP To be determined DFT calculations <5
Polar Surface Area To be determined Molecular dynamics <120 Ų
H-bond Donors To be determined Molecular mechanics <5
H-bond Acceptors To be determined Molecular mechanics <10
Rotatable Bonds To be determined Conformational analysis <10
HOMO-LUMO Gap To be determined DFT/B3LYP/6-311G(d,p) >4 eV

While specific computational data for this compound is not available in the literature, the methodological framework for such analysis is well-established. For structurally related natural products, Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level have been successfully employed to predict key properties including frontier molecular orbital energies and electrostatic potentials [2]. These computations provide insights into compound stability and reactivity patterns, with higher HOMO-LUMO gaps (>4 eV) indicating greater kinetic stability [2].

For oral absorption potential, critical parameters include the water-octanol partition coefficient (logP) and polar surface area (PSA), which significantly influence membrane permeability and bioavailability. Orally active drugs typically exhibit PSA values below 120 Ų, with values under 60-70 Ų associated with improved blood-brain barrier penetration [2]. Similarly, logP values exceeding 5 often correlate with poor aqueous solubility and limited absorption [2]. These computational predictions provide valuable guidance for subsequent experimental design and parameter prioritization.

Bioavailability and Absorption Parameters

Table 2: Key Bioavailability Parameters for Natural Products (Reference Data)

Parameter Chlorogenic Acid Caffeic Acid Luteolin This compound (Predicted)
Bioavailability <1% ~5% ~74% as conjugates To be determined
Tmax (h) 0.5-1.5 0.5-1.0 <1.0 To be determined
Cmax (μM) Not detected 0.2-0.5 0.2-0.5 To be determined
Major Metabolites Dihydrocaffeic acid, Ferulic acid Sulfates, Glucuronides Glucuronides To be determined
Protein Binding Not reported Not reported Not reported Expected high based on ilicicolin H

Analysis of related phenolic compounds provides insights into the potential absorption and metabolism behavior of this compound. Studies on compounds like chlorogenic acid and caffeic acid demonstrate that caffeoylquinic acids are not typically detected in systemic circulation intact but are extensively metabolized to hydroxycinnamate conjugates [3]. Similarly, flavonoids such as luteolin undergo significant phase II metabolism (glucuronidation and sulfation) during intestinal absorption, with approximately 74% of absorbed luteolin circulating as glucuronide conjugates [3].

For this compound, particular attention should be paid to potential plasma protein binding, as this characteristic has presented challenges for ilicicolin H, where high binding was implicated in its modest in vivo efficacy despite potent in vitro activity [1]. The structural features of this compound, particularly its hydrophobic domains and hydrogen bonding capabilities, will significantly influence its solubility-limited absorption and distribution characteristics.

Experimental Protocols

Solubility and Permeability Assays

Protocol 1: Equilibrium Solubility Determination

  • Preparation: Weigh 1-2 mg of this compound into microcentrifuge tubes (n=3). Add 1 mL of relevant media including:

    • Simulated gastric fluid (pH 1.2)
    • Simulated intestinal fluid (pH 6.8)
    • Fasted state simulated intestinal fluid (FaSSIF)
    • Fed state simulated intestinal fluid (FeSSIF)
  • Equilibration: Vortex samples for 30 seconds, then rotate on a mechanical shaker at 37°C for 24 hours.

  • Separation: Centrifuge at 15,000 × g for 10 minutes and collect supernatant.

  • Analysis: Quantify this compound concentration in supernatant using validated HPLC-UV method:

    • Column: C18 (150 × 4.6 mm, 3.5 μm)
    • Mobile phase: Gradient of acetonitrile and water with 0.1% formic acid
    • Flow rate: 1.0 mL/min
    • Detection: UV at 260-280 nm
    • Injection volume: 10-50 μL

Protocol 2: Caco-2 Permeability Assessment

  • Cell Culture: Maintain Caco-2 cells in DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C, 5% CO₂. Seed cells on 12-well Transwell inserts at density of 1×10⁵ cells/insert and culture for 21-28 days until differentiation.

  • Validation: Confirm monolayer integrity by measuring transepithelial electrical resistance (TEER) ≥300 Ω·cm² and lucifer yellow permeability <2×10⁻⁶ cm/s.

  • Transport Study:

    • Prepare this compound (5-10 μM) in HBSS-HEPES (pH 7.4)
    • Add donor solution (0.5 mL apical, 1.5 mL basolateral for A-B; reverse for B-A)
    • Incubate at 37°C with orbital shaking (50 rpm)
    • Sample (50 μL) from receiver chamber at 0, 30, 60, 90, 120 minutes
    • Replace with fresh pre-warmed HBSS after sampling
  • Analysis: Quantify samples by LC-MS/MS and calculate apparent permeability (Papp):

    • Papp = (dQ/dt) × (1/(A × C₀))
    • Where dQ/dt is transport rate, A is membrane area, C₀ is initial concentration
Metabolic Stability Assay

Protocol 3: Hepatic Microsomal Stability

  • Preparation:

    • Thaw liver microsomes (human and relevant animal models) on ice
    • Prepare incubation buffer (100 mM potassium phosphate, pH 7.4)
    • Prepare NADPH-regenerating system (1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM magnesium chloride)
  • Incubation:

    • Pre-incubate this compound (1 μM) with microsomes (0.5 mg protein/mL) in buffer at 37°C for 5 minutes
    • Initiate reaction by adding NADPH-regenerating system
    • Final incubation volume: 100 μL
    • Aliquot 50 μL at 0, 5, 15, 30, and 60 minutes into quenching solution (acetonitrile with internal standard)
  • Termination and Analysis:

    • Vortex quenched samples, centrifuge at 15,000 × g for 10 minutes
    • Analyze supernatant by LC-MS/MS for parent compound depletion
    • Calculate half-life (t₁/₂) and intrinsic clearance (CLint):
      • t₁/₂ = 0.693/k where k is elimination rate constant
      • CLint = (0.693/t₁/₂) × (incubation volume/protein amount)

Pharmacokinetic Modeling Approaches

PBPK Modeling Framework

Physiologically based pharmacokinetic (PBPK) modeling provides a mechanistic framework for predicting this compound absorption and disposition by incorporating system-specific physiological parameters, drug-specific properties, and study-specific conditions [4]. This approach is particularly valuable for natural products like this compound where clinical data may be limited, as it enables in vitro-in vivo extrapolation (IVIVE) and prediction of pharmacokinetic behavior in humans based on preclinical data.

The structural model for this compound should incorporate key processes governing its oral absorption and disposition:

  • Gastrointestinal Absorption: Model including solubility-limited dissolution, intestinal permeability, and potential for enterocyte-based metabolism

  • Tissue Distribution: Describe using permeability-limited or flow-limited models based on this compound's physicochemical properties

  • Hepatic Clearance: Incorporate both metabolic clearance (from microsomal studies) and biliary excretion if observed in preclinical studies

  • Systemic Clearance: Account for renal clearance and potential extrahepatic metabolism

G cluster_absorption Oral Absorption Process cluster_pk Systemic Pharmacokinetics Compound This compound Administration A1 Dissolution in GI Tract Compound->A1 A2 Permeation across Enterocytes A1->A2 A3 First-Pass Metabolism A2->A3 A4 Portal Vein Transport A3->A4 Portal Portal Circulation A4->Portal P1 Plasma Protein Binding P2 Tissue Distribution P1->P2 Systemic Systemic Circulation P1->Systemic P3 Hepatic Metabolism P2->P3 P4 Biliary Excretion P3->P4 P5 Renal Elimination P3->P5 Portal->P1 First-Pass Effect Systemic->P2

Population PK Modeling Strategy

For population pharmacokinetic (pop-PK) modeling of this compound, a nonlinear mixed-effects modeling approach should be employed to characterize inter-individual variability and identify significant covariate relationships [5]. The structural model development should follow an iterative process:

  • Base Model Development:

    • Test compartmental models (1-, 2-, 3-compartment) with first-order absorption
    • Evaluate need for absorption lag time and transit compartment models
    • Incorporate parameter variability through exponential error models
  • Covariate Model Development:

    • Implement stepwise covariate modeling (forward inclusion, backward elimination)
    • Test standard covariates: body weight, age, renal/hepatic function, concomitant medications
    • Evaluate allometric scaling for size-related differences
  • Model Evaluation:

    • Assess goodness-of-fit using diagnostic plots
    • Perform predictive checks and bootstrap validation
    • Conduct covariate simulation to quantify impact on exposure

The pop-PK model parameters can be used to generate individualized dosing regimens through maximum a posteriori Bayesian estimation, potentially optimizing this compound exposure for specific patient populations or clinical scenarios [5].

G cluster_pop Population PK Analysis cluster_pbpk PBPK Modeling Start PK Model Development P1 Structural Model Identification Start->P1 B1 System Parameters Start->B1 P2 Statistical Model Development P1->P2 P3 Covariate Analysis P2->P3 P4 Model Validation P3->P4 Application Precision Dosing Strategy P4->Application B2 Drug Parameters B1->B2 B3 IVIVE B2->B3 B4 Model Verification B3->B4 B4->Application Data Preclinical & Clinical Data Data->P1 Data->B2 Software Modeling Software (NONMEM, Monolix, Simcyp) Software->P1 Software->B1

Research Gaps and Future Directions

The current literature reveals significant knowledge gaps regarding this compound's absorption and pharmacokinetic properties. While data exists for related compounds and ilicicolin derivatives, specific information for this compound is notably absent. Future research should prioritize:

  • Experimental Determination of Key Properties: Systematic measurement of this compound's aqueous solubility, lipophilicity (logP/D), pKa values, and plasma protein binding to establish foundational PK parameters.

  • In Vitro-In Vivo Extrapolation (IVIVE): Development of robust IVIVE approaches to predict human clearance mechanisms and oral bioavailability from preclinical models, addressing the translational challenges observed with ilicicolin H.

  • Formulation Strategy Evaluation: Investigation of advanced formulation approaches to potentially enhance this compound's oral absorption, particularly if the compound exhibits solubility-limited bioavailability similar to many natural products.

  • Drug-Drug Interaction Assessment: Evaluation of this compound's potential as a perpetrator or victim of metabolic drug-drug interactions, focusing on CYP enzyme inhibition/induction and transporter interactions.

These investigations should be guided by the existing regulatory frameworks for natural product development and integrated with model-informed drug development approaches that have demonstrated value in optimizing pharmacokinetic characterization of anticancer and antifungal agents [6] [5].

Conclusion

These application notes and protocols provide a comprehensive framework for investigating the oral absorption and pharmacokinetics of this compound. By integrating computational predictions, standardized experimental protocols, and advanced modeling approaches, researchers can systematically address the current knowledge gaps and accelerate the characterization of this promising antifungal compound. The provided methodologies emphasize physiologically relevant conditions, regulatory considerations, and translational applications to support evidence-based development decisions for this compound and related natural products.

References

Key Cytotoxicity Findings for Ilicicolin C on PC-3 Cells

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes core quantitative data from recent studies, which is essential for researchers to benchmark their own experimental results.

Assay Type Key Findings for Ilicicolin C Reported Values/Concentrations Significance for Researchers
Cell Viability (MTT Assay) Showed cytotoxic effect; most significant on PC-3 cells [1]. N/A (Used to determine overall cytotoxicity) Confirms PC-3 as a suitable and sensitive model for Ili-C studies.
Proliferation (Clone Formation) Inhibited PC-3 cell proliferation [1]. N/A Demonstrates effect on long-term reproductive cell death.
Apoptosis (Flow Cytometry) Induced apoptosis and blocked cell cycle in PC-3 cells [1]. N/A Confirms cytotoxic mechanism is via programmed cell death.
Migration (Real-time Cell Analysis) Inhibited migration of PC-3 cells [1]. N/A Suggests potential anti-metastatic properties.
Pathway Inhibition (Western Blot) Inhibited PI3K, AKT, and mTOR protein expression [1]. N/A Validates primary mechanism of action: PI3K/AKT/mTOR pathway suppression.
In Vivo Efficacy (Zebrafish Model) Confirmed anti-prostate cancer effect in vivo [1]. N/A Provides evidence for efficacy in a living organism.

Detailed Experimental Protocols

Here are the detailed methodologies for key experiments cited in the literature.

MTT Assay for Cell Viability

This protocol is used to determine the cytotoxic effect and IC50 of this compound on PC-3 cells [1] [2].

  • Seed Cells: Plate PC-3 cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells per well) and culture for 24 hours.
  • Apply Compound: Treat cells with a series of dilutions of this compound.
  • Incubate with MTT: After the treatment period (e.g., 24, 48, or 72 hours), add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
  • Solubilize and Measure: Replace the medium with a solvent like DMSO to dissolve the crystals. Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control cells.
Western Blot Analysis for Mechanism

This protocol is used to examine changes in the protein expression of the PI3K/AKT/mTOR pathway [1].

  • Cell Lysis: Lyse treated PC-3 cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Protein Separation: Separate equal amounts of protein by SDS-PAGE gel electrophoresis.
  • Protein Transfer: Transfer proteins from the gel to a PVDF membrane.
  • Blocking and Antibody Incubation: Block the membrane, then incubate with primary antibodies against targets like PI3K, AKT, mTOR, and their phosphorylated forms. Follow with incubation with a horseradish peroxidase-conjugated secondary antibody.
  • Detection: Visualize the protein bands using enhanced chemiluminescence reagents.

Frequently Asked Questions & Troubleshooting

Q1: My MTT assay shows high background or inconsistent results. What could be the cause?

High background in an MTT assay is a common issue. Here are the main causes and solutions:

  • Cause: Precipitate Interference. this compound or other test compounds can form precipitates that scatter light or non-specifically reduce MTT, leading to overestimation of viability [2].
  • Solution: Include background control wells containing the compound in cell-free culture medium. Subtract the absorbance of these controls from the test wells. Visually inspect wells for precipitate before reading.
  • Cause: Improper Cell Seeding Density. Too many cells can lead to over-rapid MTT reduction, while too few can make detection of cytotoxicity difficult [2].
  • Solution: Perform a cell titration experiment beforehand to determine the optimal seeding density that gives a linear relationship between cell number and absorbance after the treatment period.
Q2: How can I confirm that the observed cell death is specifically due to the inhibition of the PI3K/AKT/mTOR pathway?

Relying on a single viability assay is not sufficient to confirm the mechanism. A multi-faceted approach is needed:

  • Action: Perform Western Blot Analysis. This is the most direct method. As demonstrated in the foundational study, you should check for decreased levels of PI3K, AKT, and mTOR proteins, as well as reduced phosphorylation of AKT and downstream targets [1].
  • Action: Use a Live-Cell Cytotoxicity Assay. Technologies like the Incucyte system with Cytotox dyes can kinetically quantify cell death based on loss of membrane integrity, correlating it with morphological changes [3]. This provides real-time, functional data on cytotoxicity.
  • Action: Conduct Apoptosis Assays. Use flow cytometry with Annexin V/PI staining to confirm that this compound is inducing apoptosis, which is an expected outcome of PI3K/AKT/mTOR pathway inhibition [1].
Q3: The cytotoxic effect in my experiment is weaker than reported. How can I optimize my assay conditions?

Several factors can influence the potency of a compound. Troubleshoot the following:

  • Check Cell Line Health and Authenticity: Ensure your PC-3 cells are not over-passaged, are free from mycoplasma contamination, and are correctly identified. Use cells in their logarithmic growth phase for experiments.
  • Optimize Treatment Duration: Cytotoxicity may be time-dependent. Extend the treatment period beyond 24 hours (e.g., to 48 or 72 hours) to see if the effect strengthens, as many studies observe effects over longer timelines [1].
  • Verify Solvent and Compound Handling: Ensure this compound is dissolved in an appropriate solvent (e.g., DMSO) and that stock solutions are fresh and stored correctly. The final concentration of solvent in the assay (typically ≤0.1%) should not affect cell viability.

Experimental Workflow for this compound Cytotoxicity

The diagram below outlines a logical workflow for conducting and validating a cytotoxicity assay for this compound on PC-3 cells.

cluster_confirm Mechanism Confirmation Steps start Start Experiment seed Seed PC-3 Cells start->seed treat Treat with this compound seed->treat viability Perform MTT Assay treat->viability low_effect Cytotoxic effect as expected? viability->low_effect confirm Confirm Mechanism low_effect->confirm Yes troubleshoot Troubleshoot: - Check cell density - Verify compound handling - Extend treatment time low_effect->troubleshoot No blot Western Blot: PI3K/AKT/mTOR pathway inhibition confirm->blot apoptosis Apoptosis Assay (e.g., Annexin V) confirm->apoptosis live Live-Cell Imaging (e.g., Incucyte) confirm->live troubleshoot->seed Repeat

References

Ilicicolin C specificity for PI3K AKT mTOR pathway

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Specificity

Q: What is the established mechanism of action of Ilicicolin C in prostate cancer cells? A: Research indicates that this compound suppresses the progression of prostate cancer by specifically inhibiting the PI3K/AKT/mTOR signaling pathway [1]. It is a marine-derived compound that binds to PI3K/AKT proteins, leading to reduced expression of key proteins in this cascade (PI3K, AKT, mTOR) and subsequent regulation of their downstream effects [1].

Q: How specific is this compound for the PI3K/AKT/mTOR pathway? A: While this compound demonstrates a strong mechanism centered on the PI3K/AKT/mTOR axis, researchers should be aware of related compounds with different targets. For instance, Ilicicolin A, a derivative from the same source fungus, exerts its antitumor effect in castration-resistant prostate cancer primarily by suppressing the EZH2 signaling pathway [2]. This suggests that minor structural differences in this compound family can lead to engagement with distinct molecular targets.

The following diagram illustrates the primary pathway targeted by this compound and a potential alternative pathway for context.

G IliC This compound PI3K PI3K IliC->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proc Cell Proliferation AKT->Proc Apop Apoptosis AKT->Apop Induces mTOR->Proc Mig Cell Migration mTOR->Mig IliA Ilicicolin A EZH2 EZH2 IliA->EZH2 Suppresses AR AR Signaling EZH2->AR

Experimental Data & Protocols

The key evidence supporting this compound's mechanism comes from a suite of standard assays. The table below summarizes the main experimental findings and the observed effects [1].

Assay/Method Key Findings for this compound
MTT Assay Showed cytotoxic effects on prostate cancer cells, most significantly on PC-3 cells.
Western Blot Inhibited expression of PI3K, AKT, and mTOR proteins; regulated downstream pathway proteins.
Flow Cytometry Blocked cell cycle progression and induced apoptosis in PC-3 cells.
Molecular Docking/SPR Confirmed direct binding interaction with PI3K/AKT proteins.
Zebrafish Xenograft Verified anti-prostate cancer activity in an in vivo model.

For researchers looking to replicate or build upon these findings, here is a summary of the core experimental protocols utilized in the key study [1].

Experimental Area Detailed Methodology
Cell-based Assays Used PC-3 human prostate cancer cells. Cell viability measured via MTT assay after treatment. Proliferation assessed by colony formation. Apoptosis and cell cycle analyzed by flow cytometry. Migration evaluated via real-time cell analysis.
Pathway Interaction Interaction with PI3K/AKT proteins analyzed by molecular docking software and Surface Plasmon Resonance (SPR).
Expression Analysis Protein expression and phosphorylation levels examined by Western blotting.
In Vivo Validation Anti-cancer efficacy confirmed using a zebrafish xenograft model.

Troubleshooting Guide

Q: What should I check if my Western blot does not show downregulation of p-AKT after this compound treatment? A: First, verify the activity of your compound. This compound should significantly reduce phosphorylated AKT (p-AKT) and phosphorylated mTOR (p-mTOR), which are reliable pharmacodynamic markers of pathway inhibition [1] [3]. Ensure you are using a responsive cell line (e.g., PC-3 cells were highly responsive) [1]. Confirm that your treatment conditions (dose, duration) align with effective concentrations from the literature.

Q: The anticancer effect in my experiment is weaker than expected. What could be the reason? A: Consider the following:

  • Cell Line Specificity: The effect of this compound is most pronounced on PC-3 cells [1]. Other prostate cancer cell lines may show different sensitivity.
  • Pathway Redundancy: Cancer cells can bypass a single inhibited pathway. Investigate the status of parallel signaling pathways.
  • Compound Specificity: While your hypothesis may focus on PI3K/AKT/mTOR, confirm that the effect is not mediated through other targets, such as EZH2, which is inhibited by the related compound Ilicicolin A [2].

References

Reducing Ilicicolin C plasma protein binding issues

Author: Smolecule Technical Support Team. Date: February 2026

Methodologies for Measuring Plasma Protein Binding

Accurately determining the fraction unbound (f_u) is the first critical step. The table below summarizes the core principles and applicable strategies for different types of challenging compounds [1] [2].

Method Core Principle Best For Key Strategic Modifications
Equilibrium Dialysis Equilibrium via membrane separation of plasma and buffer [3] Standard compounds; high-throughput use Presaturation, Plasma Dilution, Addition of Solutol [1]
Ultracentrifugation Separation by high-speed spinning without a membrane [3] Highly lipophilic compounds; avoids nonspecific binding to equipment [1] Often used as an orthogonal method to verify results
Ultrafiltration Pressure-based filtration through a membrane [3] Covalent inhibitors; rapid processing Membrane pretreatment with surfactants (e.g., Tween-80) to improve recovery [3]

The following workflow can guide the selection of an appropriate method.

Start Start: Need to measure PPB ED Equilibrium Dialysis Start->ED CheckNSB Check for nonspecific binding or low recovery ED->CheckNSB UC Use Ultracentrifugation CheckNSB->UC Compound is highly lipophilic UF Use Ultrafiltration CheckNSB->UF Compound is a covalent inhibitor ApplyStrategy Apply modification strategy: Presaturation, Dilution, etc. CheckNSB->ApplyStrategy Issue found Result Obtain accurate f_u value CheckNSB->Result No issue UC->Result UF->Result ApplyStrategy->ED Retry with optimized method

Strategies to Address High Plasma Protein Binding

If initial measurements confirm that Ilicicolin C is highly bound, consider these investigative and mitigation strategies:

  • Investigate Binding Saturation: Conduct PPB experiments at multiple concentrations. A constant f_u value across concentrations suggests non-saturable, low-affinity binding. An increasing f_u at higher doses may indicate saturable binding sites, which could inform dosing strategies [3] [2].
  • Identify Key Binding Proteins: Knowing the primary binding protein(s) (e.g., Albumin, α1-AGP, γ-Globulins) can guide further experiments. For instance, if a compound binds predominantly to albumin, it may have a different drug interaction profile than if it binds to α1-AGP [3] [2].
  • Explore Prodrug Approaches: While not discussed in the search results, a common strategy in medicinal chemistry is to design prodrugs. Modifying the structure of this compound to create a prodrug that is less protein-bound can improve its initial distribution, after which it is metabolized to the active compound.

Frequently Asked Questions

  • Why is accurately measuring plasma protein binding so important for drug discovery? The unbound drug fraction (f_u) is critical for predicting a drug's distribution, efficacy, and potential for drug-drug interactions (DDIs). Overestimating binding can lead to overly conservative DDI risk assessments, potentially excluding viable drug candidates or leading to unnecessary restrictions on a drug's label [2].

  • The recovery of my compound in equilibrium dialysis is low. What can I do? Low recovery is often caused by nonspecific binding to the experimental apparatus. Effective solutions include presaturating the dialysis membranes and equipment with a solution of the compound before the actual experiment, or adding agents like Solutol or Tween-20 to the buffer to compete for non-specific binding sites [1] [3].

  • A colleague suggested diluting the plasma. How does that help? Diluting the plasma (e.g., 1:1 with buffer) increases the f_u, making it easier to measure accurately and helping the system reach equilibrium faster. The f_u value for undiluted plasma can be calculated back from the measured value using established formulas [1].

References

Technical Guide: Determining Selectivity Index (SI) for Anticancer Compounds

Author: Smolecule Technical Support Team. Date: February 2026

This section provides a standardized framework for evaluating the selectivity of a compound like Ilicicolin C, which is crucial for assessing its potential as a therapeutic agent.

Data Summary Table

The table below outlines the core data you need to collect and the formula for calculating the Selectivity Index.

Parameter Description Measurement Method
IC50 (Cancer Cells) Concentration that inhibits 50% of cancer cell viability. MTT assay [1] [2].
IC50 (Normal Cells) Concentration that inhibits 50% of a non-cancerous cell line. MTT assay on normal human fibroblasts (e.g., HSF, OUMS-36T-1F) [1] [2].
Selectivity Index (SI) SI = (IC50 Normal Cells) / (IC50 Cancer Cells) Calculated. An SI > 1 indicates selectivity towards cancer cells, with higher values suggesting a better therapeutic window [2].
Detailed Experimental Protocol

The following workflow details the key experimental steps, from cell culture to data analysis, for determining cytotoxic activity and selectivity.

start Start Experiment: Cytotoxicity & SI Assessment step1 Cell Culture • Maintain cancer & normal cell lines • Culture in RPMI or DMEM with 10% FBS start->step1 step2 Compound Treatment • Prepare serial dilutions of compound • Treat cells for 48 hours step1->step2 step3 MTT Assay • Add MTT reagent & incubate 4h • Solubilize formazan crystals with DMSO step2->step3 step4 Data Collection • Measure absorbance at 570 nm • Calculate % cell viability step3->step4 step5 Data Analysis • Generate dose-response curves • Determine IC50 values using Prism software step4->step5 step6 SI Calculation • Calculate Selectivity Index (SI) SI = IC50 (normal) / IC50 (cancer) step5->step6

Key Procedural Notes:

  • Cell Lines: It is critical to use paired cancer and normal cell lines from the same tissue origin for a relevant SI. Common normal lines include human skin fibroblasts (HSF) or human embryo fibroblasts (OUMS-36T-1F) [1] [2].
  • Controls: Always include a negative control (untreated cells) and a positive control, such as doxorubicin or 5-fluorouracil (5-FU), to validate the assay system [1] [2].
  • Replicates: Experiments should be performed with at least four wells per condition and repeated independently three times to ensure statistical significance and reproducibility [2].

Troubleshooting Common Experimental Issues

  • Low SI Value: If the SI is close to or below 1, the compound shows little to no selectivity. Consider testing its effects on a wider panel of cancer and normal cell lines. Nano-formulation (e.g., using PLGA nanoparticles) is a documented strategy to enhance the selectivity and potency of natural compounds [1] [3].
  • High Variability in IC50: Ensure cell lines are healthy and in the logarithmic growth phase at the time of seeding. Confirm the accuracy of compound serial dilutions and that the MTT reagent is fresh and properly protected from light.
  • Inconsistent MTT Results: Check for formazan crystal formation under a microscope before solubilization. Ensure the microplate reader is calibrated and that there are no bubbles in the wells during absorbance reading.

Pathways for Locating this compound Data

Since the specific data for this compound was not found, you can pursue these avenues:

  • Specialized Databases: Search in-depth pharmacological and natural product databases such as PubMed, Scopus, or the Natural Products Atlas.
  • Broaden Search Terms: Conduct literature searches using terms like "this compound cytotoxicity," "this compound anticancer," or "this compound IC50."

References

Overcoming Ilicicolin C production yield limitations

Author: Smolecule Technical Support Team. Date: February 2026

How to Proceed with Your Research

When specific information on a niche research topic is scarce, the following strategies can help you develop the necessary protocols and troubleshooting guides:

  • Broaden Your Search Strategy: Try searching for Ilicicolin H or general fungal metabolite production optimization. Yields for compounds in the same family are often limited by similar factors (e.g., precursor supply, regulation of biosynthetic gene clusters).
  • Consult Specialized Databases: Search academic databases using terms like "fungal secondary metabolism optimization," "fermentation scale-up filamentous fungi," or "engineering polyketide synthase pathways." These areas contain transferable principles.
  • Analyze the Biosynthetic Pathway: A key first step is to map the Ilicicolin C biosynthetic gene cluster. Identifying the enzymes and potential rate-limiting steps is foundational to any yield improvement strategy. The table below outlines core experimental approaches for this process.
Experimental Goal Key Methodologies Purpose & Insight
Identify Gene Cluster Genome sequencing, bioinformatic analysis (AntiSMASH), gene knockout/complementation Confirm the set of genes responsible for this compound biosynthesis. [1]
Profile Key Intermediates LC-MS/MS, NMR Track metabolic flux, identify potential yield-limiting "bottleneck" steps in the pathway. [1]
Optimize Cultivation Manipulate culture media (C/N source), temperature, light, use fed-batch/dual-phase bioreactors Significantly increase both biomass and target compound yield. [1]
Strain Engineering Overexpress key biosynthetic genes; disrupt competing pathways using CRISPR/Cas9 Enhance carbon flux toward this compound and reduce product loss to side pathways. [1]

Experimental Workflow for Pathway Optimization

The following diagram illustrates a logical workflow for investigating and optimizing the production of a microbial metabolite like this compound, based on established metabolic engineering principles.

cluster_1 Phase 1: Pathway Analysis cluster_2 Phase 2: Optimization Strategies Start Start: Low this compound Yield A Identify Biosynthetic Gene Cluster Start->A B Fermentation and Intermediate Profiling A->B C Identify Rate-Limiting Step B->C D Strain Engineering (Gene Overexpression/Knockout) C->D e.g., Slow enzyme E Culture Condition Optimization C->E e.g., Nutrient limitation F Scale-Up and Process Validation D->F E->F

References

Ilicicolin C vs Ilicicolin A anti-prostate cancer activity

Author: Smolecule Technical Support Team. Date: February 2026

Direct Comparison at a Glance

Feature Ilicicolin A Ilicicolin C
Primary Molecular Target EZH2 (Enhancer of Zeste Homolog 2) [1] [2] [3] PI3K/AKT/mTOR signaling pathway proteins [4]
Main Mechanism of Action Suppresses EZH2 protein levels and its binding to promoter regions of genes like AR, leading to transcriptional changes [1] [2] Inhibits the PI3K/AKT/mTOR pathway, reducing expression of key proteins and inducing cell death [4]
Key Experimental Models Human CRPC cell lines (C4-2B, 22Rv1); Enzalutamide-resistant models [1] [2] Human prostate cancer cell lines (PC-3); Zebrafish xenograft model [4]
Observed Anti-Cancer Effects Inhibits proliferation, reduces colony formation [1] [2] Induces apoptosis (cell death), inhibits proliferation and migration, blocks cell cycle [4]
Synergy with Other Drugs Enhances the anti-cancer effect of Enzalutamide in CRPC models [1] [2] Information not available in the searched literature
Research Year (Latest) 2021 [1] [2] [3] 2024 [4]

Detailed Experimental Data and Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key experimental methodologies used in the studies.

Ilicicolin A (from [1] [2])
  • Cell Viability Assay: Measured using Cell-Titer GLO reagents on CRPC cell lines (C4-2B, 22Rv1) after 4 days of drug treatment. IC50 values were calculated using GraphPad Prism software.
  • Colony Formation Assay: 500 cells were seeded and treated with the compound every 3 days for 10-14 days. Colonies were fixed, stained with crystal violet, and counted.
  • Western Blot Analysis: Cells were lysed with RIPA buffer, proteins were separated by gel electrophoresis, transferred to a PVDF membrane, and detected using specific antibodies to analyze protein level changes (e.g., EZH2 reduction).
  • Chromatin Immunoprecipitation (ChIP) Assay: Used to demonstrate that Ilicicolin A suppresses the binding of EZH2 to the promoter regions of target genes like the Androgen Receptor (AR).
This compound (from [4])
  • Cell Viability and Proliferation: Assessed using MTT assay and plate clone-formation assay.
  • Apoptosis and Cell Cycle Analysis: Conducted using flow cytometry.
  • Cell Migration: Evaluated using real-time cell analysis technology.
  • Target Interaction Analysis:
    • Molecular Docking: Software-based analysis to predict binding between this compound and PI3K/AKT proteins.
    • Surface Plasmon Resonance (SPR): Used to confirm direct binding to PI3K/AKT proteins.
  • Pathway Analysis: Western blotting was used to confirm the inhibition of PI3K, AKT, and mTOR protein expression.
  • In Vivo Model: Anti-cancer activity was further validated in a zebrafish xenograft model.

Mechanisms of Action and Signaling Pathways

The following diagrams illustrate the distinct signaling pathways through which Ilicicolin A and this compound exert their anti-prostate cancer effects.

Ilicicolin A Targets the EZH2 Signaling Axis

G IliA Ilicicolin A EZH2 EZH2 Protein IliA->EZH2 Reduces Level Combination IliA->Combination Binding Suppresses Binding EZH2->Binding Inhibits AR_PLK1_AURKA AR/PLK1/AURKA Gene Promoters Binding->AR_PLK1_AURKA Transcriptional_Change Altered Gene Transcription AR_PLK1_AURKA->Transcriptional_Change AntiTumor_Effect Anti-Tumor Effect Transcriptional_Change->AntiTumor_Effect ENZ Enzalutamide ENZ->Combination Combination->AntiTumor_Effect Enhances

This compound Inhibits the PI3K/AKT/mTOR Pathway

G IliC This compound Inhibition IliC->Inhibition PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Downstream Downstream Proteins mTOR->Downstream Inhibition->PI3K Binds to & Inhibits Inhibition->AKT Inhibition->mTOR Apoptosis Induces Apoptosis & Cell Death Downstream->Apoptosis Cycle Cell Cycle Arrest Downstream->Cycle Migration Inhibits Migration Downstream->Migration


Research Implications and Future Directions

The distinct mechanisms of Ilicicolin A and this compound highlight their unique potential in prostate cancer therapeutic development:

  • Ilicicolin A presents a compelling strategy for overcoming treatment resistance in Castration-Resistant Prostate Cancer (CRPC), particularly through combination therapy with existing agents like Enzalutamide [1] [2]. Its targeting of EZH2, an epigenetic regulator, represents a different approach beyond direct hormonal manipulation.
  • This compound offers a potent approach to countering the PI3K/AKT/mTOR pathway, a frequently dysregulated signaling cascade in cancer that promotes cell growth, survival, and metabolism [4]. Its efficacy in inhibiting migration also suggests potential in limiting metastasis.

Both compounds are derived from natural sources and are in the early stages of investigation. Further research, including more extensive in vivo studies and eventual clinical trials, is necessary to fully understand their efficacy, safety, and therapeutic potential in humans.

References

Ilicicolin C vs Ilicicolin H mechanism comparison

Author: Smolecule Technical Support Team. Date: February 2026

Documented Ilicicolin Compounds at a Glance

Compound Name Primary Activity / Note Key Experimental Findings

| Ilicicolin H | Potent, broad-spectrum antifungal; inhibits mitochondrial cytochrome bc1 complex (Qi site) [1] [2] [3]. | • IC₅₀ vs. Yeast bc1 complex: 3-5 nM [1] [2] [3]MIC vs. C. albicans: 0.04 - 0.31 µg/mL [2]Selectivity: >1000-fold for fungal over mammalian enzyme [2] | | Ilicicolin J | Shunt product of Ilicicolin H biosynthesis; simplified structure, similar antifungal potency [1]. | • MIC vs. C. albicans: 6.3 µg/mL, comparable to Ilicicolin H [1] | | Ilicicolin K | Novel derivative; different bioactive properties, may overcome Ilicicolin H limitations [4] [5]. | • Strong activity vs. S. cerevisiae; moderate activity vs. Candida auris [4] [5] | | Ilicicolin A | Antitumor agent; different mechanism, suppresses EZH2 signaling in prostate cancer [6]. | • Inhibits growth of castration-resistant prostate cancer cells [6] |

Mechanism of Action: Ilicicolin H

Ilicicolin H is a potent inhibitor of fungal mitochondrial respiration.

  • Molecular Target: It binds specifically to the quinol reduction site (Qi or Qn site) of the cytochrome bc1 complex (Complex III), which is a critical component of the mitochondrial electron transport chain [7] [2] [3].
  • Cellular Consequence: By binding to the Qi site, Ilicicolin H blocks the reduction of cytochrome b and prevents the re-oxidation of ubiquinol, thereby halting electron transfer and ATP production [7] [3].
  • Key Structural Feature: The β-keto group in its structure has been identified as critical for its potent antifungal activity [2].

cluster_1 Ilicicolin H Mechanism of Action IH Ilicicolin H BC1 Cytochrome bc1 Complex (Complex III) IH->BC1 Qi Binds to Qi (Qn) Site BC1->Qi ET Blocks Electron Transfer & Ubiquinone Reduction Qi->ET Resp Halts Mitochondrial Respiration ET->Resp ATP ATP Production Stops Resp->ATP Death Fungal Cell Death ATP->Death

Key Experimental Findings & Protocols

The potent activity of Ilicicolin H is demonstrated through several key experimental approaches.

  • Enzyme Inhibition Assays: The primary method for determining potency involves measuring the inhibition of NADH:cytochrome c oxidoreductase activity in isolated fungal mitochondria [2]. The extremely low IC₅₀ value of 3-5 nM confirms its high potency [1] [3].
  • Whole-Cell Antifungal Testing: Minimum Inhibitory Concentration (MIC) assays determine the lowest concentration that prevents visible growth of fungi like Candida albicans and Aspergillus fumigatus [2]. Activity is dependent on the carbon source in the media, with potent inhibition observed when fungi rely on respiration (e.g., with glycerol) [2].
  • Resistance Mutant Mapping: Ilicicolin H-resistant mutants in S. cerevisiae and C. albicans were isolated, and sequencing revealed single amino acid changes in the cytochrome b gene, directly confirming the Qi site as its target in vivo [2].

Research Implications and Alternatives

The strong target-specific potency of Ilicicolin H is hindered by high plasma protein binding, reducing its efficacy in vivo [1] [2]. Recent research focuses on discovering or engineering structural analogues.

  • Ilicicolin J demonstrates that the C8-position stereochemistry of Ilicicolin H is not essential for activity, providing a simpler scaffold for future chemistry efforts [1].
  • Ilicicolin K is a novel, naturally produced derivative with a modified structure and different bioactive properties, suggesting potential for an improved profile [4] [5].

References

Ilicicolin A & Enzalutamide Combination in CRPC Models

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key experimental findings for the combination of Ilicicolin A and Enzalutamide.

Aspect Experimental Findings for Ilicicolin A (Ili-A)
Source & Purity Isolated from coral-derived fungus Acremonium sclerotigenum GXIMD 02501; purity ≥95% [1] [2].
Primary Mechanism Suppresses the EZH2 signaling pathway. Reduces EZH2 protein levels and suppresses its binding to promoter regions of AR/PLK-1/AURKA [1] [2] [3].
Antitumor Effect Shows antiproliferative activity in human CRPC cells (e.g., C4-2B, 22Rv1). Low doses inhibit cell growth and colony formation [1] [2].
Combination Effect with Enzalutamide Enhances the anticancer activity of enzalutamide in CRPC models. Suggests potential to overcome enzalutamide resistance [1] [2] [3].
Proposed Role in CRPC Therapy Could be used in combination with enzalutamide to treat CRPC [1] [2].

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the studies.

  • Cell Culture: Human CRPC cell lines (C4-2B, 22Rv1) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C with 5% CO₂ [1] [2].
  • Cell Viability Assay (IC₅₀ Determination): Cells were seeded in 96-well plates. After 24 hours, serially diluted compounds were added. Cell viability was assessed after 4 days using Cell-Titer GLO reagents, and luminescence was measured. IC₅₀ values were calculated using GraphPad Prism software [1] [2].
  • Colony Formation Assay: 500 cells were seeded in a 6-well plate and cultured for 10-14 days, with the medium and test compound refreshed every 3 days. Colonies were fixed, stained with crystal violet, and counted [1] [2].
  • Western Blot Analysis: Cells were treated with Ili-A or vehicle for 48 hours, lysed in RIPA buffer, and proteins were separated by gel electrophoresis. Proteins were transferred to a PVDF membrane, probed with specific antibodies, and detected [1] [2].
  • Chromatin Immunoprecipitation (ChIP) Assay: Used to investigate the binding of EZH2 to target gene promoters. Chromatin from C4-2B cells was immunoprecipitated with specific antibodies, and the precipitated DNA was analyzed [2].

Mechanism of Action and Experimental Workflow

The following diagram illustrates the proposed mechanism of Ilicicolin A and the key experimental steps used to validate its effects in CRPC models.

architecture IliA Ilicicolin A (Ili-A) EZH2 EZH2 Protein IliA->EZH2 Suppresses AR_path AR/PLK-1/AURKA Gene Promoters IliA->AR_path Suppresses binding ENZ Enzalutamide (ENZ) IliA->ENZ Enhances effect EZH2->AR_path Binds to Tumor_growth Tumor Growth & Proliferation AR_path->Tumor_growth Promotes ENZ->Tumor_growth Inhibits

Interpretation of Findings & Future Research

  • EZH2 as a Therapeutic Target: The research strongly implicates EZH2, a histone methyltransferase that is often overexpressed in prostate cancer, as a key player in CRPC progression and drug resistance [1] [2]. Targeting EZH2 appears to be a viable strategy for overcoming resistance to androgen receptor inhibitors like enzalutamide.
  • Status of Research: It is important to note that the findings for Ilicicolin A are from a preclinical study. While the results are promising, this indicates that the research is at an early stage and has not yet progressed to clinical trials in humans [1].
  • For Ilicicolin C: Since the search results did not contain information on this compound, I suggest you try the following:
    • Search specialized databases: Use chemical and life sciences databases like PubChem, ChEMBL, or SciFinder to find the specific compound and any associated bioactivity data.
    • Refine your search terms: Use the full chemical name or specific identifiers for this compound in your searches.

References

Ilicicolin C comparative toxicity in normal cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Known Bioactivities of Ilicicolin Compounds

The table below summarizes the bioactivities of other ilicicolin compounds for which data is available. Please note that these are not for Ilicicolin C and are from different biological contexts.

Compound Reported Activity Relevant Experimental Models Key Findings / Mechanism
Ilicicolin A Anticancer [1] [2] Castration-resistant prostate cancer cells (e.g., 22Rv1, C4-2B) [1] [2] Suppresses EZH2 protein levels and its binding to promoter regions of genes like AR, PLK1, and AURKA; enhances efficacy of enzalutamide [1] [2].
Ilicicolin H Antifungal [3] [4] Candida albicans, Saccharomyces cerevisiae [3] [4] Potent inhibitor of mitochondrial cytochrome bc1 reductase; shows high selectivity (>1000-fold) for fungal vs. mammalian enzyme [3].
Ilicicolin K Antifungal [4] Saccharomyces cerevisiae, Candida auris [4] Novel compound; strong activity against S. cerevisiae; likely also targets cytochrome bc1 complex [4].

A Framework for Future Toxicity Studies

To help guide your research, here is a proposed experimental workflow for evaluating the comparative toxicity of a compound like this compound, based on standard practices in the field.

cluster_1 In Vitro Model System cluster_2 Treatment Design cluster_3 Key Assays cluster_4 Mechanistic Studies start Experimental Goal: Compare this compound Toxicity step1 1. Cell Line Selection start->step1 step2 2. Compound Treatment step1->step2 a1 Normal Cell Lines (e.g., fibroblasts) a2 Cancer Cell Lines (for selectivity index) step3 3. Toxicity & Viability Assays step2->step3 b1 Dose Range (Multiple concentrations) b2 Time Course (e.g., 24h, 48h, 72h) b3 Positive Control (e.g., known toxic agent) step4 4. Mechanism Investigation step3->step4 c1 Cell Viability (MTT/WST-1) c2 Cell Death (Annexin V/PI flow cytometry) c3 Oxidative Stress (ROS detection) step5 5. Data Analysis & Conclusion step4->step5 d1 High-Content Screening (Multiparameter cytotoxicity) d2 Pathway Analysis (Western blot, RNA-Seq) d3 Morphological Changes (Microscopy)

Proposed Experimental Details

Based on the methodologies found in the search results, here are specific protocols you could adapt for a toxicity study on this compound.

  • Cell Viability Assay (from Ilicicolin A study): Seed normal cells in 96-well plates at an optimal density for growth. Treat with serially diluted this compound for a set period (e.g., 72 hours). Add a cell viability reagent like Cell-Titer GLO and measure luminescence. Calculate IC₅₀ values using software like GraphPad Prism [1] [2].
  • Colony Formation Assay (from Ilicicolin A study): Plate a low number of cells (e.g., 500 cells) in a 6-well plate. Treat with this compound, refreshing the compound every 3 days for 10-14 days. Stain formed colonies with crystal violet and count them. This tests long-term reproductive cell death [1] [2].
  • Targeted Mechanistic Study: Given that Ilicicolin H is a known inhibitor of the mitochondrial cytochrome bc1 complex [3] [4], a key mechanistic focus for this compound toxicity could be mitochondrial function. You could investigate:
    • ATP Production: Use a luminescent ATP detection assay.
    • Oxidative Stress: Measure levels of Reactive Oxygen Species (ROS) using fluorescent probes.
    • Oxygen Consumption: Analyze mitochondrial respiration in real-time using a Seahorse Analyzer.

Research Recommendations

Given the current lack of data on this compound, your work could make a significant contribution. I suggest you:

  • Investigate the Ilicicolin Biosynthetic Pathway: Understanding how this compound is related to H, A, and K could provide clues about its potential biological activity and molecular targets [4].
  • Focus on Mitochondrial Function: Based on the strong evidence for Ilicicolin H, assessing this compound's impact on mitochondrial function in normal cells would be a highly relevant starting point [3].
  • Establish a Robust Selectivity Index: The key to demonstrating a safe therapeutic window is to compare toxicity in normal cells versus efficacy in target (e.g., cancer or fungal) cells, calculating a Selectivity Index (SI) [3].

References

Ilicicolin C vs other marine-derived anticancer compounds

Author: Smolecule Technical Support Team. Date: February 2026

Anticancer Compounds Comparison

Compound Name Source Key Molecular Targets & Mechanisms Demonstrated Anti-Cancer Effects (Selected Models)
Ilicicolin C (Marine) Coral-derived fungus Acremonium sclerotigenum [1] Inhibits PI3K/AKT/mTOR pathway; induces apoptosis & cell cycle arrest; inhibits migration [1] Cytotoxic to PC-3 prostate cancer cells; inhibits proliferation, migration; induces apoptosis; anti-tumor effect in zebrafish model [1]
Berberine (Terrestrial) Plants like Rhizoma coptidis [2] Scavenges free radicals; inhibits PI3K/AKT/mTOR, Wnt/β-catenin, inflammation; induces apoptosis & cell cycle arrest [2] Induces apoptosis in prostate (PC-3, LnCaP), breast, liver & other cancer cell lines; synergy with other drugs [2] [3]
Crassolide (Marine) Soft coral Lobophytum michaelae [4] Induces Immunogenic Cell Death (ICD); activates p38 MAPK; inhibits NF-κB & STAT1 [4] Reduces breast cancer cell viability; stimulates anti-tumor immunity [4]
13-AC (Marine) Soft coral Lobophytum crassum [4] Inhibits tubulin polymerization [4] Active against prostate cancer cells; suppresses tumor growth in vivo; modulates cell migration/invasion pathways [4]
Palytoxin (Marine) Soft coral Palythoa aff. Clavate [4] Induces apoptosis [4] Selective cell death in leukemia cell lines; inhibits tumor formation in zebrafish model [4]
Extracts of C. edulis & *P. capensis* (Terrestrial) Medicinal plants [5] Upregulates p53 and Bax expression; induces apoptosis [5] Active against breast (HCC 1395) and prostate (DU-145) cancer cells [5]

Detailed Experimental Protocols

Understanding the key experiments used to establish these effects is crucial for evaluating the data.

This compound (Marine) [1]
  • In Vitro Cytotoxicity & Proliferation: MTT assay and plate clone-formation assay were used on PC-3 prostate cancer cells to measure cell viability and proliferation inhibition.
  • Apoptosis & Cell Cycle Analysis: Flow cytometry was employed to quantify apoptotic cells and analyze cell cycle distribution.
  • Migration Assessment: Real-time cell analysis (RTCA) technology monitored the inhibition of cell migration.
  • Target Binding Analysis: Surface plasmon resonance (SPR) and molecular docking confirmed direct binding between this compound and PI3K/AKT proteins.
  • Pathway Protein Expression: Western blot analysis measured downregulation of PI3K, AKT, and mTOR proteins and their downstream effectors.
  • In Vivo Efficacy: A zebrafish xenograft model was used, where human PC-3 tumors were implanted into zebrafish to confirm tumor growth suppression.
Berberine (Terrestrial) & Combination Therapies [2] [3]
  • Synergistic Studies: Research often involves testing berberine in combination with other compounds (e.g., Hesperidin) or standard drugs. Isobologram analysis or Combination Index (CI) calculations are used to confirm synergy [3].
  • Nano-Formulation: To overcome poor bioavailability, studies use Poly(lactic-co-glycolic acid) (PLGA) nanoparticles for co-encapsulation and delivery. Characterization includes Fourier-transform infrared spectroscopy (FT-IR), dynamic light scattering (DLS) for size, and measuring encapsulation efficiency (EE) [3].
  • Gene Expression Analysis: Quantitative Real-Time PCR (QRT-PCR) quantifies mRNA expression levels of apoptosis-related genes (e.g., BAX, Bcl-2, p53) after treatment [2] [3].

Mechanism of Action Pathways

The following diagrams illustrate the primary anti-cancer mechanisms of this compound and the broader context of marine drug discovery.

This compound Inhibits PI3K/AKT/mTOR Pathway

g1 Growth Factor Signals Growth Factor Signals PI3K PI3K Growth Factor Signals->PI3K PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell Survival Cell Survival mTOR->Cell Survival Proliferation Proliferation mTOR->Proliferation Metabolism Metabolism mTOR->Metabolism Angiogenesis Angiogenesis mTOR->Angiogenesis IlicicolinC This compound IlicicolinC->PI3K Inhibits IlicicolinC->AKT Inhibits IlicicolinC->mTOR Inhibits

Marine Drug Discovery & Development Workflow

g2 cluster_1 In Vitro Screening Assays Sample Sample Collection (Marine Organisms) Extract Extraction & Isolation Sample->Extract Screen In Vitro Screening Extract->Screen Characterize Mechanism Characterization Screen->Characterize Marine Compound Library Marine Compound Library Screen->Marine Compound Library MTT MTT/Proliferation Apoptosis Apoptosis/Cell Cycle Migration Migration/Invasion High-Throughput High-Throughput Develop Drug Development Characterize->Develop Marine Compound Library->Characterize

Research Implications and Future Directions

This compound stands out for its precise targeting of the critically important PI3K/AKT/mTOR pathway in prostate cancer, supported by solid in vitro and in vivo data [1]. However, like many marine-derived compounds, its journey to the clinic faces hurdles concerning large-scale production, bioavailability, and potential toxicity [6] [7].

Future research should focus on:

  • Advanced Delivery Systems: Utilizing nanoparticles (like PLGA used for Berberine [3]) could enhance this compound's stability and absorption [6].
  • Combination Strategies: Exploring synergy with existing chemotherapeutic agents, similar to the approach with salmon oil and 5-FU [4], could improve efficacy and overcome resistance.
  • Structural Optimization: Semi-synthesis of derivatives could help improve potency and reduce off-target effects, a strategy successfully applied to other marine compounds [4].

References

Ilicicolin C's In Vitro and In Vivo Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key findings from a 2025 study on Ilicicolin C's efficacy against prostate cancer, providing a qualitative correlation between in vitro and in vivo results [1].

Experimental Setting Model/Assay Key Findings on this compound
In Vitro Cytotoxicity (MTT) & proliferation (clone-formation) on PC-3 prostate cancer cells Showed cytotoxic effects; most significant effect on PC-3 cells; inhibited proliferation and migration [1].
In Vitro Flow cytometry & cell cycle analysis Induced apoptosis and blocked cell cycle in PC-3 cells [1].
In Vitro Molecular docking & surface plasmon resonance (SPR) Could bind directly to PI3K/AKT proteins [1].
In Vitro Western blot analysis Inhibited expression of PI3K, AKT, and mTOR proteins [1].
In Vivo Zebrafish xenograft model Confirmed anti-prostate cancer effect in vivo [1].

Experimental Protocols for Key Assays

For researchers aiming to replicate or build upon these findings, here are the methodologies for the core experiments cited above [1]:

  • Cell Viability (MTT) Assay: PC-3 cells were seeded in 96-well plates. After 24 hours, serially diluted this compound was added. Following a 4-day incubation, cell viability was assessed using Cell-Titer GLO reagents, and luminescence was measured. IC50 values were calculated using appropriate software (e.g., GraphPad Prism).
  • Clone-Formation Assay: PC-3 cells were seeded in 6-well plates and cultured for 10-14 days with the medium and this compound replenished every 3 days. Cells were then fixed with paraformaldehyde, stained with crystal violet, and the number of colonies was counted.
  • Western Blot Analysis: PC-3 cells were treated with this compound for 48 hours before being harvested. Cells were lysed in RIPA buffer, proteins were separated by gel electrophoresis, transferred to a PVDF membrane, and probed with antibodies against PI3K, AKT, mTOR, and their downstream targets.
  • In Vivo Efficacy (Zebrafish Xenograft Model): A zebrafish xenograft model was used to verify the anti-prostate cancer activity of this compound in a living organism. The study confirmed its in vivo efficacy, though specific dosage and administration details were not fully elaborated in the available abstract.

This compound's Action on the PI3K/AKT/mTOR Pathway

The study proposes that this compound exerts its anti-tumor effects by inhibiting the PI3K/AKT/mTOR signaling pathway, a critical driver of prostate cancer progression. The diagram below illustrates this proposed mechanism.

G GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates CellDeath Apoptosis AKT->CellDeath Suppresses CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Promotes IlicicolinC This compound IlicicolinC->PI3K Inhibits IlicicolinC->AKT Inhibits

The research indicates that this compound is a promising marine compound that suppresses prostate cancer progression by counteracting the aberrant activation of the PI3K/AKT/mTOR pathway [1]. By inhibiting this pathway, this compound promotes apoptosis and inhibits cancer cell proliferation and migration.

How to Deepen Your Investigation

The search results confirm this compound's bioactivity but lack a quantitative potency correlation (e.g., a specific IC50 to ED50 ratio). To build a more comprehensive guide, you could:

  • Consult Specialized Databases: Search for the full text of the cited paper and others in databases like PubMed, Scopus, or Web of Science using keywords like "this compound pharmacokinetics" or "this compound efficacy".
  • Compare Within the Family: The search results also mention other analogues like Ilicicolin H (antifungal) and Ilicicolin A (anti-prostate cancer), which could provide valuable comparative data [2] [3] [4].
  • Focus on the Mechanism: The most robust finding is the proposed mechanism of action via the PI3K/AKT/mTOR pathway, which is a strong point for your guide's scientific credibility [1].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

406.1910872 Da

Monoisotopic Mass

406.1910872 Da

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6AQ318S49N

Dates

Last modified: 04-14-2024
1: Gutiérrez M, Theoduloz C, Rodríguez J, Lolas M, Schmeda-Hirschmann G. Bioactive metabolites from the fungus Nectria galligena, the main apple canker agent in Chile. J Agric Food Chem. 2005 Oct 5;53(20):7701-8. PubMed PMID: 16190620.
2: Gutierrez-Cirlos EB, Merbitz-Zahradnik T, Trumpower BL. Inhibition of the yeast cytochrome bc1 complex by ilicicolin H, a novel inhibitor that acts at the Qn site of the bc1 complex. J Biol Chem. 2004 Mar 5;279(10):8708-14. Epub 2003 Dec 10. PubMed PMID: 14670947.
3: Ding MG, di Rago JP, Trumpower BL. Investigating the Qn site of the cytochrome bc1 complex in Saccharomyces cerevisiae with mutants resistant to ilicicolin H, a novel Qn site inhibitor. J Biol Chem. 2006 Nov 24;281(47):36036-43. Epub 2006 Sep 20. PubMed PMID: 16987808.
4: Rotsaert FA, Ding MG, Trumpower BL. Differential efficacy of inhibition of mitochondrial and bacterial cytochrome bc1 complexes by center N inhibitors antimycin, ilicicolin H and funiculosin. Biochim Biophys Acta. 2008 Feb;1777(2):211-9. Epub 2007 Nov 1. PubMed PMID: 18022381; PubMed Central PMCID: PMC2677292.
5: Shen W, Ren X, Zhu J, Xu Y, Lin J, Li Y, Zhao F, Zheng H, Li R, Cui X, Zhang X, Lu X, Zheng Z. Discovery of a new structural class of competitive hDHODH inhibitors with in vitro and in vivo anti-inflammatory, immunosuppressive effects. Eur J Pharmacol. 2016 Nov 15;791:205-212. doi: 10.1016/j.ejphar.2016.09.004. Epub 2016 Sep 3. PubMed PMID: 27597161.
6: Wu B, Oesker V, Wiese J, Malien S, Schmaljohann R, Imhoff JF. Spirocyclic drimanes from the marine fungus Stachybotrys sp. strain MF347. Mar Drugs. 2014 Apr 1;12(4):1924-38. doi: 10.3390/md12041924. PubMed PMID: 24694571; PubMed Central PMCID: PMC4012445.

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